Product packaging for 3-chloro-N,5-dimethylaniline(Cat. No.:)

3-chloro-N,5-dimethylaniline

Cat. No.: B13492617
M. Wt: 155.62 g/mol
InChI Key: LCTSBSZCVWCOCX-UHFFFAOYSA-N
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Description

3-chloro-N,5-dimethylaniline (CAS 1369860-31-0) is an organic compound with the molecular formula C 8 H 10 ClN and a molecular weight of 155.62 g/mol . This aniline derivative is characterized by its chloro and methyl substituents on the phenyl ring, a structure that makes it a valuable intermediate in advanced organic synthesis. Researchers utilize such compounds as key building blocks in the development of more complex molecules, including active pharmaceutical ingredients (APIs) and functional materials . The presence of multiple functional groups on the aromatic ring allows for selective chemical transformations, enabling its use in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic compounds. In pharmaceutical research, for example, structurally similar dimethylaniline derivatives are employed in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents . This compound is intended For Research Use Only and is not for diagnostic, therapeutic, or household use. Researchers should handle it with appropriate personal protective equipment (PPE) and refer to the safety data sheet (SDS) for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10ClN B13492617 3-chloro-N,5-dimethylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

3-chloro-N,5-dimethylaniline

InChI

InChI=1S/C8H10ClN/c1-6-3-7(9)5-8(4-6)10-2/h3-5,10H,1-2H3

InChI Key

LCTSBSZCVWCOCX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)NC

Origin of Product

United States

Synthetic Methodologies for 3 Chloro N,5 Dimethylaniline

Conventional Laboratory Synthesis Routes

Laboratory synthesis of 3-chloro-N,5-dimethylaniline can be achieved through various established organic chemistry reactions. The choice of a specific route often depends on the availability of starting materials, desired purity, and scalability.

Amination reactions are a direct approach to introduce the N,N-dimethylamino group to a pre-functionalized aromatic ring.

Reductive Amination of Corresponding Carbonyls: A prominent method for the synthesis of this compound is the reductive amination of 3-chloro-5-methylbenzaldehyde. biosynth.comsigmaaldrich.comnih.gov This two-step, one-pot reaction involves the initial formation of an iminium ion from the reaction of the aldehyde with dimethylamine, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and its derivatives, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN). The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695), or an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). The use of a cation exchange resin with NaBH₄ has also been reported as an effective system for reductive aminations. rsc.org

Table 1: Reagents for Reductive Amination of 3-chloro-5-methylbenzaldehyde
ReagentFunctionReference
3-chloro-5-methylbenzaldehydeCarbonyl Precursor biosynth.comsigmaaldrich.comnih.gov
Dimethylamine (or its salt)Amine Source rsc.org
Sodium Borohydride (NaBH₄)Reducing Agent rsc.org
Sodium TriacetoxyborohydrideMild Reducing Agent escholarship.org
Methanol/EthanolSolvent rsc.org

Nucleophilic Aromatic Substitution (SNAr): Another potential, though less common, route is the nucleophilic aromatic substitution of a suitable precursor, such as 1,3-dichloro-5-methylbenzene. This reaction would involve the displacement of one of the chlorine atoms by dimethylamine. However, SNAr reactions on unactivated aryl halides generally require harsh conditions, such as high temperatures and pressures, or the presence of a strong base. The absence of strong electron-withdrawing groups ortho or para to the leaving group in 1,3-dichloro-5-methylbenzene makes this pathway challenging.

This approach involves the introduction of the chlorine atom at a specific position on a pre-existing aniline (B41778) or a related aromatic compound.

Halogenation of 3,5-Dimethylaniline (B87155): A logical starting point is 3,5-dimethylaniline. However, the direct chlorination of anilines with reagents like N-chlorosuccinimide (NCS) typically results in a mixture of ortho- and para-substituted products relative to the activating amino group. nih.govtandfonline.com Achieving selective chlorination at the 3-position (meta to the amino group and ortho to a methyl group) is a significant challenge. Specialized methods, such as using copper(II) chloride in an ionic liquid, have been shown to favor para-chlorination of aniline analogues. nih.gov Highly ortho-selective chlorination of protected anilines has been achieved using secondary ammonium (B1175870) salt organocatalysts, which could potentially be adapted. researchgate.net

Directed ortho-Metalation (DoM) followed by Electrophilic Halogenation: This strategy offers high regioselectivity. In a hypothetical route, a derivative of 3-methylaniline with a suitable directing metalation group (DMG), such as a pivaloyl or a carbamate (B1207046) group, could be used. The DMG would direct lithiation to the ortho position (the 2-position). Subsequent reaction with an electrophilic chlorine source, like hexachloroethane (B51795) or N-chlorosuccinimide, would install the chlorine atom. However, this would result in 2-chloro-3-methylaniline (B1589733) derivatives, not the desired 3-chloro isomer. Therefore, DoM is not a straightforward approach for this specific target molecule.

The introduction of methyl groups on both the nitrogen and the aromatic ring is a key aspect of the synthesis. The methyl groups on the aromatic ring are typically present in the starting material, such as 3,5-dimethylaniline or 3-chloro-5-methylbenzaldehyde. The final step in many synthetic routes is the methylation of the nitrogen atom.

If the synthesis proceeds through 3-chloro-5-methylaniline (B1314063), N-methylation is required to obtain the final product. Several methods are available for the N-methylation of anilines:

Using Methanol as a Methylating Agent: This is a common industrial method that can also be applied in the laboratory. The reaction is typically catalyzed by transition metal complexes, such as those based on ruthenium or iridium, and may require a base like sodium hydroxide. researchgate.netrsc.org

Using Dimethyl Carbonate: Dimethyl carbonate is a green and relatively non-toxic methylating agent. The reaction can be performed in a continuous flow system at elevated temperatures and pressures. mit.edu

Using Formaldehyde and a Reducing Agent (Eschweiler-Clarke reaction): This classic method involves the reaction of the primary or secondary amine with an excess of formic acid and formaldehyde. The reaction proceeds via an iminium ion, which is then reduced by the formic acid.

Based on the analysis of the different methodologies, a plausible and efficient laboratory synthesis is the reductive amination of 3-chloro-5-methylbenzaldehyde.

Table 2: Proposed Step-by-Step Laboratory Synthesis
StepReactionStarting MaterialReagents and ConditionsProduct
1Reductive Amination3-chloro-5-methylbenzaldehydeDimethylamine (2M in THF), Sodium Triacetoxyborohydride, Dichloromethane, Room TemperatureThis compound

An alternative, more challenging route would start from 3,5-dimethylaniline:

Table 3: Alternative Laboratory Synthesis Route
StepReactionStarting MaterialReagents and ConditionsProduct
1Regioselective Chlorination3,5-dimethylanilinee.g., N-chlorosuccinimide with a specific catalyst/solvent system to favor 3-chlorination3-chloro-5-methylaniline
2N,N-dimethylation3-chloro-5-methylanilinee.g., Methanol, Ru-catalyst, NaOH, heatThis compound

Industrial Scale Production Approaches

The industrial production of this compound would likely follow the principles of cost-effectiveness, high yield, purity, and safety. The reductive amination route is highly amenable to industrial scale-up.

For the industrial production of substituted anilines, process optimization is crucial. This involves a detailed study of various reaction parameters to maximize the yield and purity of the final product while minimizing costs and environmental impact.

Catalyst Selection and Loading: For the N-methylation step (if applicable), the choice of catalyst is critical. Heterogeneous catalysts are often preferred for ease of separation and recycling. The optimal catalyst loading needs to be determined to ensure high conversion without unnecessary cost. For vapor-phase alkylation of aniline with methanol, Sn-MFI molecular sieves have been studied, with the SiO₂/SnO₂ ratio influencing conversion and selectivity. researchgate.net

Reaction Temperature and Pressure: These parameters significantly affect reaction rates and selectivity. For instance, in the continuous chlorination of aniline intermediates, the reaction temperature is carefully controlled through heat exchangers. google.com In the liquid-phase N-methylation of aniline, the reaction is typically carried out at elevated temperatures (e.g., 210-215 °C) and pressures (e.g., 3-3.3 MPa).

Solvent and Phase-Transfer Catalysis: The choice of solvent can impact reaction rates and product isolation. In some industrial chlorination processes, a biphasic system with a sulfuric acid phase and an organic solvent phase is used. google.com

Purification Methods: On an industrial scale, purification methods like distillation, crystallization, and extraction are optimized to obtain the product with the desired purity. For example, after chlorination, the crude product can be isolated by cooling and crystallization from the reaction mixture. google.com

Table 4: Key Parameters for Industrial Process Optimization
ParameterConsideration for OptimizationPotential Impact
Starting Material Purity High purity reduces by-product formation.Improved final product purity and yield.
Stoichiometry of Reagents Molar ratios of reactants and catalysts.Affects conversion rates and selectivity.
Reaction Temperature Balancing reaction rate and selectivity.Higher temperatures can increase rate but may lead to by-products.
Reaction Pressure Important for gas-phase reactions or to maintain liquid phase.Can influence reaction equilibrium and rates.
Catalyst System Type, concentration, and lifespan of the catalyst.Directly impacts reaction efficiency and cost.
Solvent System Polarity, azeotropic properties, and ease of removal.Affects reaction kinetics and product isolation.
Purification Technique Distillation, crystallization, or chromatography.Determines the final purity of the product.

Compound Reference Table

Catalytic Synthesis Pathways for this compound

The synthesis of substituted anilines such as this compound often involves multi-step processes where catalysis plays a pivotal role in achieving desired selectivity and yield. Research into the catalytic synthesis of this compound explores various approaches, primarily focusing on the introduction of the chloro and methyl groups onto the aniline framework.

One common strategy involves the catalytic hydrogenation of a corresponding nitroaromatic precursor. For instance, the reduction of 3-chloro-5-nitrotoluene (B98224) to 3-chloro-5-methylaniline is a key step that can be followed by N-methylation. Various catalysts, including palladium, platinum, and nickel, are effective for this transformation. The choice of catalyst can influence reaction conditions and selectivity.

Another significant catalytic step is the N-methylation of the aniline derivative. This can be achieved using various methylating agents in the presence of a catalyst. Modern approaches aim to replace traditional stoichiometric methylating agents with more sustainable alternatives like methanol or carbon dioxide, driven by catalytic processes. For example, N-methylation of anilines using CO2 and a suitable reducing agent over a heterogeneous catalyst presents a greener alternative.

Continuous Flow Synthesis Methodologies

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of fine chemicals like this compound. The enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and potential for automation make it an attractive platform for industrial production.

In the context of synthesizing this compound, flow chemistry can be applied to individual reaction steps or to an integrated multi-step sequence. For example, the nitration and subsequent hydrogenation steps are often exothermic and can be managed more safely and efficiently in a continuous flow reactor. The precise control over reaction parameters such as temperature, pressure, and residence time allows for optimization of yield and minimization of by-product formation.

Researchers have demonstrated the successful implementation of continuous flow systems for both the chlorination and N-alkylation of aromatic compounds. These systems often utilize packed-bed reactors containing a solid-supported catalyst, which simplifies product purification and catalyst recycling.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. This involves a holistic approach that considers all aspects of the chemical transformation, from starting materials to final product.

Solvent-Free and Alternative Solvent Systems

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. In the synthesis of this compound, research has explored the use of alternative solvent systems. Supercritical fluids, such as supercritical carbon dioxide (scCO2), have been investigated as a medium for both hydrogenation and N-methylation reactions. The use of water as a solvent, where feasible, also represents a significantly greener alternative. In some cases, reactions can be designed to be solvent-free, particularly when using solid-supported catalysts in gas-phase or neat reactions.

Atom Economy and Waste Minimization Strategies

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. The synthesis of this compound can be optimized for atom economy by carefully selecting reaction pathways. For instance, catalytic routes that involve addition reactions are generally more atom-economical than those relying on substitution reactions with stoichiometric reagents that generate significant waste.

Waste minimization strategies also focus on the reduction of by-products and the recycling of catalysts and solvents. The use of highly selective catalysts is paramount in minimizing the formation of isomeric impurities and other undesired products that would require energy-intensive separation processes.

Sustainable Catalysis for this compound Production

The development of sustainable catalysts is at the heart of green synthesis. For the production of this compound, this involves replacing traditional homogeneous catalysts with heterogeneous catalysts that can be easily separated and reused. Catalysts derived from earth-abundant and non-toxic metals are also preferred over those based on precious or heavy metals.

Recent research has focused on the design of nanocatalysts and single-atom catalysts that exhibit high activity and selectivity under mild reaction conditions. These advanced catalytic systems can lead to more energy-efficient processes for key transformations such as hydrogenation and C-N bond formation.

Advanced Spectroscopic and Structural Elucidation of 3 Chloro N,5 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 3-chloro-N,5-dimethylaniline, a detailed NMR analysis would provide invaluable information about its molecular framework.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constants

A hypothetical ¹H NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts (δ) would be influenced by the electronic effects of the chloro, amino, and methyl substituents on the benzene (B151609) ring. The aromatic protons would likely appear as multiplets or distinct singlets/doublets depending on their coupling interactions. The N-methyl and the C5-methyl protons would each present as a singlet, with their chemical shifts providing clues about their local chemical environment. Coupling constants (J values) between adjacent aromatic protons would be instrumental in confirming their relative positions on the ring.

Hypothetical ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constant (Hz)
Aromatic H 6.5 - 7.5 m -
N-CH₃ 2.8 - 3.2 s -
C5-CH₃ 2.2 - 2.5 s -

Carbon-13 NMR (¹³C NMR) Chemical Shift and DEPT Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be particularly informative, with the carbon atom attached to the chlorine atom (C3) and the carbon attached to the nitrogen atom (C1) showing characteristic shifts. The carbons of the N-methyl and C5-methyl groups would appear in the aliphatic region of the spectrum. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would be used to differentiate between CH, CH₂, and CH₃ groups, confirming the assignments of the methyl and aromatic methine carbons.

Hypothetical ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm) DEPT-135 DEPT-90
Aromatic C-Cl 130 - 135 No Signal No Signal
Aromatic C-N 145 - 150 No Signal No Signal
Aromatic C-CH₃ 135 - 140 No Signal No Signal
Aromatic CH 110 - 130 Positive Positive
N-CH₃ 30 - 40 Positive No Signal

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Conformation

To unambiguously assign all proton and carbon signals and to elucidate the complete molecular structure, a suite of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to establish the connectivity of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds apart. This would be crucial for establishing the connectivity across the entire molecule, for example, by correlating the N-methyl protons to the C1 carbon of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It could be used to confirm the conformation of the N-methyl group relative to the aromatic ring.

Solid-State NMR Studies of this compound

Solid-state NMR (ssNMR) could provide information about the structure, packing, and dynamics of this compound in the solid phase. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would be employed to obtain high-resolution spectra of the solid sample. These studies could reveal the presence of different polymorphs and provide insights into intermolecular interactions in the crystal lattice.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Characteristic Functional Group Vibrations of this compound

The IR and Raman spectra of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

N-H Stretch: A secondary amine like this compound would be expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹.

C-H Stretch: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations would be found in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration would likely be observed in the 1250-1350 cm⁻¹ range.

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.

Hypothetical Vibrational Spectroscopy Data for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch 3300 - 3500
Aromatic C-H Stretch > 3000
Aliphatic C-H Stretch < 3000
Aromatic C=C Stretch 1450 - 1600
C-N Stretch 1250 - 1350

Analysis of Aromatic Ring Vibrations and Substitution Patterns

The vibrational spectrum of this compound is determined by the functional groups attached to the benzene ring: a chloro group, an N-methylamino group, and a methyl group, arranged in a 1,3,5-trisubstituted pattern. Both Infrared (IR) and Raman spectroscopy are powerful tools for identifying these structural features.

The key vibrational modes can be categorized as follows:

Aromatic C-H Vibrations: The aromatic C-H stretching vibrations are expected to appear in the 3000–3100 cm⁻¹ region. nih.gov The out-of-plane C-H bending vibrations are particularly diagnostic for the substitution pattern. For a 1,3,5-trisubstituted ring, strong absorption bands are typically observed in the 810–850 cm⁻¹ range, with a second band possible between 660-700 cm⁻¹. researchgate.net

Methyl Group Vibrations: The N-methyl and C-methyl groups will produce characteristic vibrations. Asymmetric and symmetric C-H stretching modes are expected between 2900 and 3000 cm⁻¹. Asymmetric and symmetric bending vibrations (scissoring) typically occur around 1450–1470 cm⁻¹. researchgate.net

Ring Vibrations: The C-C stretching vibrations within the aromatic ring usually produce a series of bands in the 1400–1600 cm⁻¹ region. nih.gov For substituted anilines, bands are commonly observed near 1600, 1580, 1500, and 1450 cm⁻¹.

C-N and C-Cl Vibrations: The C-N stretching vibration in aromatic amines gives rise to a band in the 1250–1340 cm⁻¹ region. researchgate.net The C-Cl stretching vibration is expected to produce a strong band in the fingerprint region, typically between 600 and 800 cm⁻¹.

The table below summarizes the predicted vibrational frequencies for this compound based on data from similar substituted anilines.

Vibrational ModeExpected Wavenumber (cm⁻¹)Notes
Aromatic C-H Stretch3000 - 3100Characteristic of sp² C-H bonds.
Methyl C-H Stretch2900 - 3000Asymmetric and symmetric modes.
Aromatic C=C Stretch1400 - 1600Multiple bands expected, typical for aromatic rings.
Methyl C-H Bend1450 - 1470Asymmetric and symmetric bending.
C-N Stretch1250 - 1340Coupled with other ring vibrations.
Aromatic C-H Out-of-Plane Bend810 - 850Strong band, indicative of 1,3,5-trisubstitution.
C-Cl Stretch600 - 800Strong intensity in the fingerprint region.

Computational Support for Vibrational Mode Assignments

To overcome the ambiguity in assigning vibrational modes from experimental spectra alone, quantum chemical calculations are employed. Density Functional Theory (DFT) is a common method used for this purpose. kisti.re.kr

The standard procedure involves:

Geometry Optimization: The molecular structure of this compound is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set, such as 6-311++G(d,p). nih.gov

Frequency Calculation: At the optimized geometry, harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the gas-phase nature of the calculation.

Scaling: To improve agreement with experimental data, the calculated frequencies are uniformly scaled by an empirical factor, which is typically around 0.96 for the B3LYP functional. nih.gov

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of each internal coordinate (like bond stretching or angle bending) to a specific vibrational mode. kisti.re.kr This allows for an unambiguous assignment of the calculated frequencies to the observed spectral bands.

Studies on structurally similar molecules, such as 2-chloro-5-(trifluoromethyl)aniline and 3,4-dimethoxyaniline, have shown that this DFT-based approach provides excellent correlation between theoretical and experimental spectra, making it a reliable tool for vibrational analysis. kisti.re.krnih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

The electronic absorption spectrum of this compound is expected to be dominated by transitions within the substituted benzene chromophore. Aniline (B41778) itself typically displays two primary absorption bands in the UV region. nist.gov The first, more intense band around 230-240 nm is analogous to the benzene ¹B₁ᵤ transition, while the second, less intense band around 280-290 nm corresponds to the forbidden ¹B₂ᵤ transition, which becomes allowed due to the symmetry reduction by the amino group.

The electronic transitions in this compound are primarily of the π→π* type, originating from the aromatic ring. The positions and intensities of these bands are significantly modified by the substituents through their electronic effects:

-NHCH₃ Group (N-methylamino): This is a strong electron-donating group (auxochrome) due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the π-system of the ring. This effect increases the energy of the highest occupied molecular orbital (HOMO) and typically causes a significant bathochromic (red) shift in the absorption bands compared to benzene. publish.csiro.au

-CH₃ Group (Methyl): This is a weak electron-donating group through an inductive effect, which also contributes to a small bathochromic shift.

-Cl Group (Chloro): The chlorine atom has a dual effect. It is inductively electron-withdrawing but can donate electron density through resonance via its lone pairs. The resonance effect usually dominates in influencing the π→π* transitions, leading to a bathochromic shift.

Combining these effects, this compound is expected to show its primary absorption bands at longer wavelengths than aniline. For comparison, N-methylaniline absorbs at approximately 245 nm and 295 nm. nist.gov The additional methyl and chloro groups on the ring are likely to shift these peaks further towards the visible region.

The position, intensity, and shape of the UV-Vis absorption bands of this compound are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. ajqcms.orgajrsp.com

The π→π* transitions in aniline derivatives generally lead to an excited state that is more polar than the ground state due to intramolecular charge transfer from the nitrogen atom to the ring. In such cases, an increase in solvent polarity will stabilize the excited state more than the ground state. osti.gov This reduces the energy gap between the two states, resulting in a bathochromic (red) shift of the absorption maximum. ajqcms.org Therefore, moving from a non-polar solvent like cyclohexane (B81311) to a polar solvent like ethanol (B145695) or acetonitrile (B52724) is predicted to shift the absorption bands of this compound to longer wavelengths. researchgate.net

After absorbing a photon and reaching an excited electronic state, the this compound molecule can relax through several pathways:

Radiative Decay (Fluorescence): The molecule can return to the ground state by emitting a photon. The efficiency of this process is measured by the fluorescence quantum yield.

Non-Radiative Decay: The molecule can lose energy as heat through processes like internal conversion (transition between states of the same spin multiplicity) and vibrational relaxation.

Intersystem Crossing (ISC): The molecule can transition from the excited singlet state to a triplet state. The presence of the chlorine atom is significant here. Halogens are known to enhance the rate of intersystem crossing due to the "heavy-atom effect," which increases spin-orbit coupling. researchgate.netnih.gov

This enhanced ISC in this compound would likely lead to a lower fluorescence quantum yield compared to a non-halogenated analogue. The populated triplet state can then undergo phosphorescence (radiative decay from the triplet state, typically slow and at longer wavelengths) or non-radiative decay back to the ground state.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Electron Ionization Mass Spectrometry (EI-MS) is a powerful technique for structural elucidation by analyzing the fragmentation pattern of a molecule. The molecular weight of this compound (C₈H₁₂ClN) is 157.07 g/mol .

The expected mass spectrum would show:

Molecular Ion Peak ([M]⁺•): A peak at a mass-to-charge ratio (m/z) of 157. Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 159 with an intensity approximately one-third of the M peak is expected, which is a characteristic signature for a monochlorinated compound. miamioh.edu

Nitrogen Rule: As the molecule contains one nitrogen atom, its molecular ion peak has an odd m/z value, consistent with the nitrogen rule. wikipedia.orgcreative-proteomics.com

The primary fragmentation pathways for N-alkylanilines involve cleavage of bonds adjacent to the nitrogen atom (α-cleavage). libretexts.orgyoutube.com For this compound, the most probable fragmentation is the loss of a hydrogen radical from the N-methyl group:

[M-1]⁺ Peak: Loss of a hydrogen atom (H•) from the N-methyl group results in a highly stable, resonance-stabilized iminium cation at m/z 156. This is often the most intense peak (the base peak) in the spectra of N-methyl anilines. wikipedia.org [C₈H₁₂ClN]⁺• → [C₈H₁₁ClN]⁺ + H• (m/z 157 → 156)

Other significant fragments could include:

[M-15]⁺ Peak: Loss of the N-methyl group (•CH₃) via α-cleavage, leading to a fragment at m/z 142. [C₈H₁₂ClN]⁺• → [C₇H₉ClN]⁺• + •CH₃ (m/z 157 → 142)

[M-35]⁺ Peak: Loss of the chlorine radical (•Cl), resulting in a fragment at m/z 122. [C₈H₁₂ClN]⁺• → [C₈H₁₂N]⁺ + •Cl (m/z 157 → 122)

Further Fragmentation: The ring structure can undergo further fragmentation, such as the loss of hydrogen cyanide (HCN, 27 Da), which is common for aromatic amines. wikipedia.org

The predicted major fragmentation peaks are summarized in the table below.

m/zProposed FragmentNotes
159[M+2]⁺•Isotope peak due to ³⁷Cl.
157[M]⁺•Molecular ion.
156[M-H]⁺Loss of H from N-methyl group; likely base peak.
142[M-CH₃]⁺•Loss of N-methyl group.
122[M-Cl]⁺Loss of chlorine atom.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound by measuring its mass with very high accuracy. The theoretical monoisotopic mass of the neutral molecule this compound, with the chemical formula C₈H₁₀ClN, is 155.05018 Da. uni.lunist.gov This value is calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, and ¹⁴N).

In practice, HRMS analysis is often performed on ionized species. Depending on the ionization technique used (e.g., Electrospray Ionization - ESI), the compound can be observed as various adducts. The exact mass-to-charge ratio (m/z) of these ions is measured, and the difference between the experimental and theoretical mass is typically in the low parts-per-million (ppm) range, confirming the elemental formula. Predicted HRMS data for common adducts of this compound are presented below. uni.lu

Adduct IonFormulaTheoretical m/z
[M+H]⁺[C₈H₁₁ClN]⁺156.05745
[M+Na]⁺[C₈H₁₀ClNNa]⁺178.03939
[M]⁺[C₈H₁₀ClN]⁺155.04962
[M-H]⁻[C₈H₉ClN]⁻154.04289

This table presents theoretically calculated mass-to-charge ratios for common adducts of this compound.

Fragmentation Pattern Elucidation and Isotopic Abundance Analysis

The fragmentation pattern of a molecule in mass spectrometry provides crucial information about its structure. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The mass spectrum of this compound shows a characteristic molecular ion peak. nist.gov A critical aspect of its spectrum is the isotopic signature of chlorine. Natural chlorine consists of two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. miamioh.edu Consequently, any chlorine-containing ion will appear as a pair of peaks separated by 2 m/z units, with the M⁺ peak (containing ³⁵Cl) being about three times more intense than the M+2 peak (containing ³⁷Cl). This pattern is a definitive indicator of the presence of a single chlorine atom in the ion.

The fragmentation is driven by the stability of the resulting ions. For this compound, key fragmentation pathways include:

Alpha-Cleavage: The bond beta to the nitrogen atom can break, leading to the loss of a methyl radical (•CH₃) from the dimethylamino group. This results in a highly stable iminium cation.

Loss of HCl: Elimination of a hydrogen and the chlorine atom from the aromatic ring can occur.

Cleavage of the C-N bond: The entire dimethylamino group can be cleaved.

Based on the NIST mass spectrum for this compound, the following major fragments are observed. nist.gov

m/zProposed Ion/FragmentComments
157[C₈H₁₀³⁷ClN]⁺Isotopic molecular ion (M+2 peak)
155[C₈H₁₀³⁵ClN]⁺Molecular ion (M⁺ peak); Base Peak
140[C₇H₇ClN]⁺Loss of a methyl radical (•CH₃)
120[C₈H₁₀N]⁺Loss of a chlorine radical (•Cl)
104[C₇H₆N]⁺Further fragmentation, possibly loss of HCl from the m/z 140 fragment

This table summarizes the principal ions observed in the electron ionization mass spectrum of this compound.

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) offers a more profound level of structural detail by isolating an ion of interest (a precursor ion) and subjecting it to further fragmentation to produce product ions. This technique is invaluable for distinguishing between isomers and confirming fragmentation pathways.

While specific experimental MS/MS studies for this compound are not prevalent in the surveyed literature, the principles of the technique can be applied hypothetically. In an MS/MS experiment, the molecular ion cluster (m/z 155/157) would be selected in the first mass analyzer. These precursor ions would then be fragmented in a collision cell, and the resulting product ions analyzed in a second mass analyzer.

Expected fragmentation in an MS/MS experiment would likely confirm the pathways observed in a standard EI spectrum with greater clarity. For instance, the fragmentation of the m/z 155 precursor ion would be expected to yield a prominent product ion at m/z 140, confirming the loss of a 15 Da methyl radical. Such experiments provide unambiguous evidence for the connectivity of atoms within the molecule. tandfonline.com

X-ray Crystallography and Solid-State Structure of this compound

As of this review, a solved single-crystal X-ray structure for this compound has not been found in publicly accessible crystallographic databases. Therefore, the following discussion is based on theoretical principles and data from structurally similar molecules.

Molecular Geometry and Bond Parameters

In the absence of experimental crystallographic data, the molecular geometry can be predicted. The aniline core consists of a planar phenyl ring. The nitrogen atom of the dimethylamino group is expected to have a trigonal pyramidal geometry, although the pyramid is likely flattened due to the delocalization of the nitrogen lone pair into the aromatic π-system. researchgate.net This partial double-bond character would result in a C(aryl)-N bond length that is shorter than a typical C-N single bond. The presence of substituents on the ring—the chlorine atom and the dimethylamino group at the meta-positions relative to each other—would induce minor distortions in the benzene ring's ideal hexagonal symmetry. journaleras.com

Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

In the solid state, molecules of this compound would pack in a manner that maximizes favorable intermolecular interactions.

Hydrogen Bonding: As a tertiary amine, the molecule lacks a traditional N-H donor for classical hydrogen bonding. However, weak C-H···N and C-H···π hydrogen bonds are possible, where hydrogen atoms from the methyl groups or the aromatic ring interact with the nitrogen atom or the π-face of a neighboring molecule.

Halogen Bonding: The chlorine atom can act as a halogen bond donor. ias.ac.in The region of positive electrostatic potential on the outermost portion of the chlorine atom (the σ-hole) can interact favorably with a region of negative potential on an adjacent molecule, such as the nitrogen lone pair or the π-electron cloud of the aromatic ring (Cl···N or Cl···π interactions). rsc.org

Other Interactions: Weak van der Waals forces, including C-H···Cl interactions, would also play a role in the crystal packing. ias.ac.in

Crystal Packing and Polymorphism Studies

Crystal packing refers to the specific arrangement of molecules in the three-dimensional crystal lattice. The final packing motif is a result of the complex interplay between the various intermolecular forces, with the system adopting the lowest energy conformation. mdpi.com The size and shape of the molecule, along with the specific interactions it can form, dictate the resulting crystal symmetry and density.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of a compound have the same chemical composition but differ in their crystal packing, which can lead to different physical properties. Given the potential for various competing intermolecular interactions (e.g., halogen bonding vs. π-stacking), it is conceivable that this compound could exhibit polymorphism, though no such studies have been reported. The identification and characterization of potential polymorphs would require extensive screening of crystallization conditions and analysis by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Computational and Theoretical Investigations of 3 Chloro N,5 Dimethylaniline

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and associated properties of a chemical system.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the ground-state geometry of molecules. The process involves an iterative calculation that varies the molecule's geometry to find the configuration with the lowest possible electronic energy, known as energy minimization.

For 3-chloro-N,5-dimethylaniline, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed to obtain its optimized three-dimensional structure. This calculation would yield precise data on bond lengths, bond angles, and dihedral angles. The resulting geometry would reflect the electronic influences of the chloro, N-methyl, and 5-methyl substituents on the aniline (B41778) ring. For instance, the calculation would quantify the precise orientation of the N-methyl group relative to the aromatic ring and any minor distortions in the benzene (B151609) ring caused by its substituents.

Table 1: Predicted Molecular Geometry Parameters (Illustrative) Specific data for this compound is not available in the searched scientific literature. This table illustrates the type of data a DFT geometry optimization would provide.

ParameterAtom Pair/Triplet/QuartetPredicted Value
Bond Length C-ClData Not Available
C-NData Not Available
N-CH₃Data Not Available
C(ring)-C(ring)Data Not Available
Bond Angle Cl-C-CData Not Available
C-N-CData Not Available
Dihedral Angle C-C-N-CData Not Available

Frontier Molecular Orbital (FMO) theory is a critical tool for explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

An FMO analysis of this compound would reveal the energies of these orbitals and their spatial distribution. The HOMO is expected to be localized primarily on the aniline ring and the nitrogen atom, as these are the most electron-rich parts of the molecule. The LUMO distribution would likely be spread across the aromatic ring, influenced by the electron-withdrawing chloro group. The HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability.

Table 2: Predicted Frontier Molecular Orbital Properties (Illustrative) Specific data for this compound is not available in the searched scientific literature. This table illustrates the type of data an FMO analysis would provide.

PropertyPredicted Value
HOMO Energy Data Not Available
LUMO Energy Data Not Available
HOMO-LUMO Gap Data Not Available

A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the total electrostatic potential on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.

For this compound, an MEP map would show the most negative potential concentrated around the nitrogen and chlorine atoms due to their high electronegativity. The map would visualize the electron-donating effect of the methyl groups and the electron-withdrawing inductive effect of the chlorine atom, providing a clear picture of the molecule's charge distribution and its likely sites of interaction.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. NBO analysis is used to study charge transfer, hyperconjugative interactions, and resonance effects, offering deep insights into molecular stability.

An NBO analysis of this compound would quantify the charge on each atom (NBO charges) and describe the key orbital interactions. It would detail the hyperconjugative interactions between the lone pair on the nitrogen atom and the antibonding orbitals of the aromatic ring (n → π*), as well as interactions involving the C-Cl bond. These findings would offer a quantitative explanation for the molecule's electronic structure and stability.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic parameters, which can then be used to verify experimental results or to identify unknown compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for molecular structure elucidation. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. These predicted spectra can be correlated with experimental data to confirm the structure.

A computational NMR study of this compound would provide predicted chemical shifts for each unique hydrogen and carbon atom in the molecule. The calculations would account for the electronic environment of each nucleus, as influenced by the various functional groups. For example, the chemical shifts of the aromatic protons and carbons would be modulated by the combined electronic effects of the chloro, N-methyl, and 5-methyl groups. Comparing these predicted values with an experimental spectrum would provide a powerful confirmation of the compound's identity and structure.

Table 3: Predicted ¹³C NMR Chemical Shifts (Illustrative) Specific data for this compound is not available in the searched scientific literature. This table illustrates the type of data a computational NMR prediction would provide.

Carbon AtomPredicted Chemical Shift (ppm)
C-NData Not Available
C-ClData Not Available
C-CH₃ (ring)Data Not Available
Aromatic CHData Not Available
Aromatic CHData Not Available
Aromatic CHData Not Available
N-CH₃Data Not Available
C-CH₃ (from methyl on ring)Data Not Available

Theoretical Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical vibrational frequency calculations are a cornerstone of computational chemistry, providing valuable insights into the molecular structure and bonding of a compound. These calculations, typically performed using Density Functional Theory (DFT) methods, can predict the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, scientists can assign the peaks observed in experimental spectra to specific molecular motions, such as stretching, bending, and torsional vibrations.

For substituted anilines, DFT calculations have been successfully employed to interpret their vibrational spectra. For instance, studies on various chloro-substituted anilines have utilized methods like B3LYP with basis sets such as 6-31+G* and 6-311++G** to calculate vibrational frequencies. researchgate.net These theoretical results are often scaled by a factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. nih.gov A complete assignment of vibrational modes is achieved by analyzing the Potential Energy Distribution (PED), which quantifies the contribution of individual bond stretches, angle bends, and torsions to each normal mode. nih.gov

In a hypothetical study of This compound , one would expect to identify characteristic vibrational modes. For example, C-H stretching vibrations of the aromatic ring typically appear around 3000 cm⁻¹. sphinxsai.com The C-N stretching in aromatic amines is often found in the 1289-1350 cm⁻¹ region. researchgate.net The C-Cl stretching mode would be expected at lower frequencies. Additionally, the vibrations associated with the N-methyl and ring-methyl groups, including symmetric and asymmetric stretching and bending modes, would be identified and assigned based on the computational output. sphinxsai.com Comparing the computed spectra of the cis and trans conformers (regarding the orientation of the N-methyl and ring-methyl groups) could also reveal frequency shifts indicative of the most stable conformation. nih.gov

Table 1: Representative Theoretical Vibrational Frequencies for Substituted Anilines (Illustrative) This table presents example data from related compounds to illustrate the output of such calculations, as specific data for this compound is not available.

Vibrational Mode Typical Calculated Frequency Range (cm⁻¹) Reference Compound(s)
N-H Stretch 3400-3500 Chloro-substituted anilines researchgate.net
Aromatic C-H Stretch 3000-3100 N,N-dimethylaniline sphinxsai.com
CH₃ Asymmetric Stretch 2950-3000 N,N-dimethylaniline sphinxsai.com
C-C Ring Stretch 1400-1650 N,N-dimethylaniline sphinxsai.com
C-N Stretch 1289-1350 Chloro-substituted anilines researchgate.net
NH₂ Twisting 1060-1170 Chloro-substituted anilines researchgate.net

Simulations of UV-Vis Spectra and Electronic Excitation Energies

The simulation of Ultraviolet-Visible (UV-Vis) spectra is a powerful tool for understanding the electronic structure of molecules. Methods like Time-Dependent Density Functional Theory (TD-DFT) are commonly used to calculate the energies of electronic transitions from the ground state to various excited states. faccts.de These calculations provide the maximum absorption wavelengths (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. faccts.de

For This compound , a TD-DFT study would predict the π→π* and n→π* transitions. The π→π* transitions involve the promotion of an electron from a bonding π-orbital to an antibonding π-orbital within the aromatic ring, while n→π transitions involve the non-bonding lone pair electrons on the nitrogen atom. The positions of the substituents (chloro and dimethyl groups) would influence the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—thereby affecting the absorption wavelengths. researchgate.net

For example, a study on 4-(9-anthryl)-N,N'-dimethylaniline (ADMA) used subpicosecond spectroscopy and computational models to interpret its electronic transitions in various solvents. researchgate.netepa.gov The initial spectra were explained by the characteristics of the locally excited (LE) state, which, in polar solvents, evolved into a charge-transfer (CT) state. researchgate.netepa.gov Similarly, theoretical studies on N,N-dimethylaniline have been performed to explain solvatochromic shifts (changes in absorption/fluorescence color with solvent polarity). researchgate.net Such studies on This compound would elucidate how the interplay between the electron-donating dimethylamino group and the electron-withdrawing chloro group affects its electronic absorption properties.

Table 2: Illustrative Calculated Electronic Transition Data for Substituted Anilines This table is a hypothetical representation based on typical TD-DFT results for similar molecules.

Transition Calculated λ_max (nm) Oscillator Strength (f) Major Orbital Contribution
S₀ → S₁ ~290-320 ~0.05 HOMO → LUMO (π→π*)
S₀ → S₂ ~250-280 ~0.10 HOMO-1 → LUMO (π→π*)

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of molecular behavior and interactions at the atomic level.

Conformational Analysis and Flexibility Studies

MD simulations are an effective method for exploring the conformational landscape of flexible molecules like This compound . The rotation around the C-N bond and the orientation of the methyl groups give rise to different conformers. Conformational analysis aims to identify the most stable three-dimensional structures (rotamers) and the energy barriers between them. libretexts.org

Solvent Effects and Solvation Dynamics

The solvent environment can significantly influence a molecule's structure, properties, and reactivity. MD simulations that explicitly include solvent molecules are used to study these effects. rsc.org Solvation dynamics refers to how the solvent molecules rearrange in response to a change in the solute's electronic state, for instance, after photoexcitation. acs.org

For a molecule like This compound , the polarity and hydrogen-bonding capability of the solvent would affect its conformational equilibrium and spectroscopic properties. MD simulations can reveal the structure of the solvation shell, showing the preferred orientation of solvent molecules around the solute's functional groups (the chloro, amino, and methyl groups). chemrxiv.org Studies on aniline and its derivatives have used MD to investigate solvation, finding that interactions can be centered around non-classical OH···π bonds or localized at specific functional groups depending on the substituents. chemrxiv.org The simulation of solvation dynamics helps interpret experimental results from time-resolved fluorescence spectroscopy, which measures how the emission spectrum shifts over time as the solvent relaxes around the excited solute. acs.org

Interactions with Model Surfaces or Biological Mimics (excluding biological impact)

MD simulations can also model the interaction of a molecule with a surface, which is crucial for understanding catalysis and material science. For anilines, this involves studying their adsorption characteristics on metal or oxide surfaces. nih.gov

A computational study of This compound interacting with a model surface, such as a platinum (Pt) or ruthenium (Ru) slab, would involve placing the molecule near the surface and simulating its behavior. nih.govacs.org Key findings would include the preferred adsorption geometry (e.g., flat with the aromatic ring parallel to the surface, or tilted), the adsorption energy, and the nature of the molecule-surface bonding (e.g., through the nitrogen lone pair or the ring's π-system). nih.gov DFT calculations have shown that aniline can adsorb strongly on metal surfaces, with the aromatic ring interacting with surface atoms, effectively blocking the surface from other reactants. nih.govacs.org The substituents on the aniline ring would modulate these interactions, affecting adsorption energy and orientation.

Quantitative Structure-Reactivity/Property Relationships (QSAR/QSPR)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are statistical equations that correlate a molecule's biological activity or physicochemical properties with its structural or computed descriptors. researchgate.net These models are widely used in medicinal chemistry and environmental science to predict the properties of un-tested compounds. canada.ca

For This compound , a QSAR/QSPR study would begin by calculating a variety of molecular descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment, atomic charges). A dataset of related aniline compounds with known experimental values for a specific property (e.g., pKa, toxicity, or reaction rate) would be assembled. pku.edu.cn Statistical methods, such as multiple linear regression, are then used to build a model that links a selection of these descriptors to the observed property.

For example, QSAR models have been developed to predict the basicity (pKa) of a large set of amines, including substituted anilines, using descriptors derived from DFT calculations. pku.edu.cn Another study developed a QSAR model for the toxicity of aniline derivatives. researchgate.net Such a model could be used to estimate the potential toxicity of This compound based on its calculated descriptors.

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-(9-anthryl)-N,N'-dimethylaniline
Aniline
Chloro-substituted anilines
N,N-dialkyl anilines

Prediction of Reaction Rate Constants based on Electronic Descriptors

The rate constants of chemical reactions involving substituted anilines are profoundly influenced by the electronic nature of their substituents. Computational methods, particularly Density Functional Theory (DFT), provide powerful tools to quantify these effects through the calculation of various electronic descriptors. These descriptors, in turn, can be correlated with reaction rates to build predictive models.

Key electronic descriptors that govern the reactivity of aniline derivatives include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential, and charge distribution. researchgate.net For radical reactions, the energy gap between the singly occupied molecular orbital (SOMO) of a radical species and the HOMO of the aniline is a critical factor; a smaller gap generally correlates with a higher reaction rate. beilstein-journals.org Similarly, for nucleophilic substitution reactions, the electron density on the nitrogen atom, which can be quantified using calculated atomic charges, is a determining factor for reactivity. researchgate.net

The Hammett equation provides a well-established framework for correlating reaction rates with electronic effects, using substituent constants (σ) and a reaction constant (ρ). nih.govwalisongo.ac.id A negative ρ value, commonly observed in the oxidation of anilines, indicates that the reaction is accelerated by electron-donating groups and decelerated by electron-withdrawing groups. nih.gov This is because electron-donating groups stabilize the positive charge that develops on the aniline nitrogen in the transition state.

For this compound, the substituents have opposing electronic effects. The chloro group is electron-withdrawing (positive σ value), which tends to decrease the reaction rate for processes like oxidation by increasing the activation energy. nih.gov Conversely, the methyl group on the ring and the N-methyl group are electron-donating, which increases the electron density on the aromatic system and the nitrogen atom, thereby enhancing reactivity in many cases. beilstein-journals.orgnih.gov Computational studies on intramolecular radical additions to substituted anilines have shown that N-methylation can sometimes lead to slower addition rates compared to N-phenylation, highlighting the complex interplay of steric and electronic factors. beilstein-journals.org DFT calculations can precisely model this balance, allowing for the prediction of the net effect on the activation barrier and, consequently, the reaction rate constant.

Table 1: Conceptual Influence of Electronic Descriptors on the Reactivity of Aniline Derivatives

Aniline DerivativeKey Substituent EffectsPredicted HOMO EnergyPredicted Impact on Oxidation Rate
AnilineBaselineReferenceReference
3-Chloroaniline (B41212)Inductive Electron-Withdrawing (-I)LoweredSlower
3-MethylanilineInductive/Hyperconjugative Electron-Donating (+I)RaisedFaster
N-MethylanilineInductive Electron-Donating (+I)RaisedFaster
This compound Combined -I (Cl) and +I (2 x CH₃)IntermediateDependent on the net balance of opposing electronic effects

This table is a conceptual representation based on established principles of physical organic chemistry and computational studies. nih.govnih.gov

Correlation of Structural Features with Physicochemical Properties (e.g., pKa, oxidation potentials)

The physicochemical properties of this compound, such as its acidity constant (pKa) and oxidation potential, are intrinsically linked to its molecular structure. Computational models offer reliable methods for predicting these properties.

pKa Prediction: The pKa of an aniline derivative reflects the basicity of the nitrogen lone pair. This property can be calculated computationally by determining the Gibbs free energy change associated with the protonation of the amine. acs.orgpku.edu.cn The accuracy of these predictions can be enhanced by using appropriate solvation models (e.g., IEF-PCM, SMD) to account for interactions with the solvent. acs.orgresearchgate.net For this compound, the electron-withdrawing chlorine atom at the meta position is expected to decrease the basicity of the nitrogen atom (lower pKa) compared to aniline. In contrast, the electron-donating methyl groups (both on the ring and the nitrogen) will increase electron density on the nitrogen, thereby increasing its basicity (higher pKa). Computational studies on a wide range of anilines have successfully modeled these competing effects, allowing for an accurate estimation of the final pKa value. acs.orgresearchgate.net For instance, experimental data shows the pKa of 3-chloroaniline is 3.47, while that of 3-methylaniline is 4.86, demonstrating the opposing influence of these substituents. rsc.org

Oxidation Potential: The one-electron oxidation potential is a measure of the ease with which a molecule can lose an electron. It is a critical parameter for understanding reaction mechanisms that involve electron transfer steps. umn.edu Numerous studies have demonstrated a strong linear correlation between the computationally derived energy of the HOMO and the experimental oxidation potential. nih.govumn.eduresearchgate.net A higher HOMO energy corresponds to a lower oxidation potential, meaning the molecule is more easily oxidized. nih.govqu.edu.qa

For this compound, the electron-donating methyl groups will raise the HOMO energy, while the electron-withdrawing chloro group will lower it. Semiempirical and DFT methods can calculate the net effect of these substituents on the HOMO energy and, through established linear free energy relationships (LFERs), predict the aqueous oxidation potential with a mean unsigned error that can be as low as 0.02 V for some methods. umn.edu

Table 2: Comparison of Calculated and Experimental Oxidation Potentials for Related Anilines

CompoundCalculated Eox (V vs. NHE)Experimental Eox (V vs. NHE)
Aniline1.071.02
3-Chloroaniline1.20-
3-Methylaniline1.02-
N,N-Dimethylaniline0.940.94

Data sourced from computational studies using implicit solvent models. ethz.ch The values illustrate the trends caused by substituents.

In Silico Screening for Novel Reactivity Pathways

Beyond predicting rates and properties, computational chemistry serves as a powerful tool for in silico screening, allowing for the exploration and validation of potential, and sometimes novel, reaction pathways without the need for extensive experimental work. This is typically achieved by using DFT to map out the potential energy surface of a reaction, identifying intermediates, and calculating the activation energies of transition states. mdpi.com

For this compound, several reaction pathways can be computationally investigated:

Electrophilic Aromatic Substitution: The directing effects of the substituents can be precisely quantified. The N-methyl and 5-methyl groups are activating and ortho-, para-directing, while the 3-chloro group is deactivating and ortho-, para-directing. Computational modeling of the transition states for electrophilic attack at the various open positions on the ring (positions 2, 4, and 6) can predict the regioselectivity of reactions like halogenation, nitration, or acylation. researchgate.netresearchgate.net Studies have shown that acid-promoted proton transfer can be used to direct ortho-selective halogenation, a pathway that could be explored computationally for this substrate. nih.gov

Oxidation and Dimerization: The oxidation of anilines often begins with the formation of a radical cation. nih.gov Computational methods can model the spin density distribution of the this compound radical cation to predict the most likely sites for subsequent reactions, such as coupling to form benzidine-type dimers or reaction with nucleophiles. nih.gov

N-Dealkylation and other Metabolic Pathways: In biological or environmental contexts, the degradation pathways are of interest. DFT calculations can model the energetics of N-dealkylation, hydroxylation of the aromatic ring, or other potential metabolic transformations. researchgate.net

Table 3: Framework for In Silico Screening of Reactivity for this compound

Hypothetical Reaction PathwayComputational MethodKey Questions to Address
Electrophilic BrominationDFT with Transition State SearchWhat is the most favorable site of substitution (2, 4, or 6)? What are the relative activation barriers?
Radical Cation Formation & DimerizationUnrestricted DFT, Spin Density AnalysisWhat is the spin and charge distribution in the radical cation? Which atoms are most susceptible to nucleophilic attack or radical coupling?
C–H SilylationDFT with Free Energy Profile CalculationIs N–H or C–H silylation more favorable? What is the free energy barrier for the rate-limiting step?
Catalytic HalogenationDFT with Implicit Solvent ModelsWhat is the mechanism of catalyst action (e.g., Lewis acid or proton transfer)? How does the catalyst influence regioselectivity?

This table outlines a conceptual approach for investigating the reactivity of the title compound based on methodologies applied to similar systems in the literature. nih.govrsc.org

Chemical Reactivity and Derivatization Pathways of 3 Chloro N,5 Dimethylaniline

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of 3-chloro-N,5-dimethylaniline is considered activated towards electrophilic attack due to the strong electron-donating resonance effect of the N-methylamino group. This activation is slightly tempered by the inductive electron-withdrawing and deactivating nature of the chlorine atom. Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for this compound, allowing for the introduction of various functional groups onto the aromatic nucleus. masterorganicchemistry.com

Nitration, sulfonation, and halogenation of this compound are expected to proceed readily due to the activated nature of the aromatic ring.

Nitration: This reaction is typically performed using a mixture of concentrated nitric acid and sulfuric acid. The powerful activating effect of the N-methylamino group directs the incoming nitro group (-NO₂) primarily to the positions ortho and para to it. However, under the strongly acidic conditions of nitration, the basic amine group can be protonated to form an anilinium ion (-N⁺H₂CH₃). This protonated group is strongly deactivating and a meta-director, which can lead to a mixture of products, including meta-substituted isomers. learncbse.in To achieve selective para-nitration and avoid oxidation, the reaction is often carried out after protecting the amino group via acylation.

Sulfonation: Sulfonation involves treating the aniline (B41778) derivative with fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the reaction is subject to the directing effects of the substituents, with the sulfonic acid group (-SO₃H) being introduced at the positions activated by the N-methylamino group.

Halogenation: Direct halogenation with chlorine (Cl₂) or bromine (Br₂) is typically rapid for activated anilines. The reaction often proceeds without a catalyst and can sometimes lead to polysubstitution. For instance, studies on the chlorination of N,N-dimethylaniline have shown that various reagents and conditions can yield mixtures of ortho- and para-chloro isomers. acs.org For this compound, halogenation would be directed to the remaining activated positions on the ring.

The direct application of traditional Friedel-Crafts reactions to this compound is generally not feasible. learncbse.in

Friedel-Crafts Alkylation and Acylation: These reactions require a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.com The basic nitrogen atom of the N-methylamino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst. learncbse.innih.gov This interaction forms a complex that deactivates the aromatic ring towards electrophilic attack by converting the activating amino group into a deactivating ammonium-type substituent. learncbse.in This deactivation typically inhibits the Friedel-Crafts reaction. learncbse.in While some modern catalytic systems, such as those using gold(I) catalysts, have been developed for the Friedel-Crafts reactions of tertiary anilines like N,N-dimethylaniline with alkenes, their applicability to secondary anilines under standard conditions is not well-established. nih.govnih.gov

The outcome of electrophilic aromatic substitution on this compound is determined by the cumulative directing effects of the three substituents on the ring. The hierarchy of their influence is generally: -NHCH₃ > -CH₃ > -Cl.

N-Methylamino (-NHCH₃) group: This is a powerful activating ortho-, para-director. It strongly activates positions 2, 4, and 6.

Methyl (-CH₃) group at C5: This is a weakly activating ortho-, para-director. It activates its ortho positions (4 and 6) and its para position (2).

Chloro (-Cl) group at C3: This is a deactivating but ortho-, para-director. It directs incoming electrophiles to its ortho positions (2 and 4) and its para position (6).

All three substituents direct incoming electrophiles to positions 2, 4, and 6. The strong, concerted activation of these positions makes them the exclusive sites of substitution. Position 4 is particularly favored as it is para to the dominant N-methylamino group and ortho to both the methyl and chloro groups. Position 6 is also highly activated. Position 2 is activated but may experience some steric hindrance from the adjacent N-methylamino group. Therefore, electrophilic substitution reactions are expected to yield a mixture of 4- and 6-substituted products, with the 4-substituted isomer likely being the major product.

| 6 | Ortho (Activating) | Para (Directing) | Ortho (Directing) | Very Strongly Activated |

Reactions at the Amine Nitrogen Center

The lone pair of electrons on the secondary amine nitrogen makes it a nucleophilic and basic center, allowing for reactions that directly involve this functional group.

The secondary amine in this compound is reactive towards various electrophiles.

Alkylation: The nitrogen can be readily alkylated by reacting it with alkyl halides (e.g., methyl iodide) or other alkylating agents. This reaction converts the secondary amine into a tertiary amine. For example, methylation would yield 3-chloro-N,N,5-trimethylaniline. The use of excess alkylating agent can lead to further reaction to form a quaternary ammonium (B1175870) salt. wikipedia.orgacs.org

Acylation: Reaction with acylating agents, such as acid chlorides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride), results in the formation of an amide. learncbse.in This transformation, known as acetylation if an acetyl group is added, yields N-(3-chloro-5-methylphenyl)-N-methylacetamide. This reaction is often employed as a strategy to protect the amino group during other transformations, such as nitration, as the resulting amide is less basic and less activating.

The aniline moiety is generally sensitive to oxidation, and the presence of the activating N-methylamino and methyl groups makes this compound susceptible to various oxidizing agents.

The oxidation of anilines can be complex, often yielding a variety of products depending on the oxidant and reaction conditions. Strong oxidants can lead to the formation of deeply colored, polymeric materials. The oxidation of tertiary N,N-dialkylanilines can result in the formation of N-oxides. nih.govnsf.gov Recent studies on N,N-dimethylaniline derivatives have shown that oxidation can also occur at the nitrogen center to form radical cations or N-hydroxylated products under specific conditions, such as in water microdroplets. rsc.org For a secondary aniline like this compound, oxidation could potentially lead to coupling reactions or the formation of other complex structures.

Table 2: Summary of Expected Reaction Products

Reaction Type Reagents Expected Major Product(s)
Nitration HNO₃, H₂SO₄ 4-Nitro-3-chloro-N,5-dimethylaniline and 6-Nitro-3-chloro-N,5-dimethylaniline
Halogenation (Br₂) Br₂ 4-Bromo-3-chloro-N,5-dimethylaniline and 2/6-Bromo-3-chloro-N,5-dimethylaniline
N-Alkylation CH₃I 3-chloro-N,N,5-trimethylaniline

| N-Acylation | (CH₃CO)₂O | N-(3-chloro-5-methylphenyl)-N-methylacetamide |


Table of Mentioned Compounds

Compound Name
This compound
3-chloro-N,N,5-trimethylaniline
4-Bromo-3-chloro-N,5-dimethylaniline
4-Nitro-3-chloro-N,5-dimethylaniline
6-Nitro-3-chloro-N,5-dimethylaniline
Acetic anhydride (B1165640)
Acetyl chloride
Aluminum chloride
Aniline
Bromine
Chlorine
Methyl iodide
N,N-dimethylaniline
N-(3-chloro-5-methylphenyl)-N-methylacetamide
Nitric acid

Application As a Synthetic Intermediate and Building Block

Synthesis of Complex Organic Molecules

The reactivity of the aniline (B41778) moiety, combined with the directing effects of the chloro and methyl substituents, allows 3-chloro-N,5-dimethylaniline to serve as a foundational element in the synthesis of elaborate organic structures.

Substituted anilines are fundamental starting materials for the synthesis of nitrogen-containing heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials.

One of the most common applications of anilines is in the synthesis of quinolines . The Friedländer annulation, for example, involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A related process, the Vilsmeier-Haack reaction on acetanilides, can produce 2-chloro-3-formylquinolines, which are versatile intermediates themselves. jocpr.com An N-substituted aniline like this compound could potentially be demethylated or used in modified cyclization strategies to form a quinoline (B57606) core, which would be pre-substituted at various positions, offering a direct route to complex derivatives.

Another important class of heterocycles derived from anilines is phenothiazines . These are typically synthesized through the cyclization of diphenylamines with sulfur or via modern cross-coupling strategies. rsc.orgsemanticscholar.org A two-step approach involving an iron-catalyzed ortho-thioarylation of an aniline derivative followed by an intramolecular coupling reaction (such as Ullmann or Buchwald-Hartwig) provides a pathway to phenothiazine (B1677639) scaffolds. rsc.orgrsc.org this compound could serve as the aniline component in such a sequence, leading to specifically substituted phenothiazines.

HeterocycleSynthetic MethodAniline Derivative ExampleKey ReagentsYield
Quinoline Vilsmeier-Haack CyclizationAcetanilidePOCl₃, DMFGood
Phenothiazine Thioarylation/CyclizationN-Benzoyl anilineFe(NTf₂)₃, Ph₂Se; CuIModerate to Good
Indole Asymmetric [3+2] AnnulationAnilineChiral Phosphoric AcidExcellent

The nucleophilic character of the aniline nitrogen and the activated aromatic ring allows this compound to be incorporated into larger, non-heterocyclic scaffolds. Its structure is particularly suited for creating sterically hindered and electronically tuned molecules.

For instance, aniline derivatives are key components in the synthesis of chiral diarylmethylamines , which are important structural motifs in medicinal chemistry. researchgate.net Organocatalytic methods have been developed for the direct asymmetric para-C-H aminoalkylation of anilines, using a chiral phosphoric acid to control enantioselectivity. researchgate.net The substitution pattern of this compound would direct such alkylations to the positions ortho or para to the amino group, leading to highly functionalized chiral products.

Similarly, anilines participate in Friedel-Crafts alkylations with in situ generated ortho-quinone methides to produce enantioenriched triarylmethanes . acs.org This organocatalytic process allows for the construction of complex molecules with multiple aryl groups, and the specific electronic nature of the aniline substrate influences the reaction's efficiency and stereoselectivity. acs.org

Multi-component reactions are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. Anilines are frequently used as the amine component in many MCRs.

The Ugi four-component reaction (U-4CR) is a prime example, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org The reaction is known for its high atom economy and the ability to generate diverse libraries of peptide-like molecules. wikipedia.org this compound could readily serve as the amine input, leading to a bis-amide product with its specific substitution pattern embedded. An "interrupted" Ugi reaction, where the carboxylic acid is replaced by a strong acid, can lead to the formation of other heterocyclic structures like 3-aminoindoles. nih.gov

MCR ProductAniline ComponentOther Key ComponentsCatalyst/SolventGeneral Yield
α-Aminoacyl Amide AnilineAldehyde, Isocyanide, Carboxylic AcidMethanol (B129727) or DMFHigh
3-Aminoindole AnilineImine, Isocyanide, Brønsted AcidTriflyl PhosphoramideHigh
Bipyrimidine Derivative Amidine (from aniline)3-Formylchromone, PyridylacetateCs₂CO₃ / Acetonitrile (B52724)Good to Excellent

Catalysis and Ligand Design

The structural features of this compound make it and its derivatives valuable in the field of catalysis, either as precursors to ligands for metal catalysts or as organocatalysts themselves.

Modern cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, rely on sophisticated ligands to stabilize and activate the transition metal catalyst (typically palladium). Substituted anilines are common starting points for the synthesis of these complex ligands.

For example, anilines can be transformed into phosphine-containing molecules, which are among the most effective ligands for palladium. The synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands , used in Suzuki-Miyaura cross-coupling, starts from pyridine (B92270) derivatives but incorporates aryl moieties that could originate from an aniline precursor. rsc.org

The Buchwald-Hartwig amination , which forms C-N bonds, often employs sterically hindered phosphine (B1218219) ligands. nih.govwikipedia.org The synthesis of N,N-dimethylanilines via this method has been demonstrated using aryl triflates and a palladium/XPhos catalytic system. acs.orgorganic-chemistry.org While in this case the aniline is the product, the chemistry highlights the importance of the aniline scaffold in palladium-catalyzed reactions. A compound like this compound could be used as a substrate in such couplings or be functionalized (e.g., through ortho-lithiation followed by phosphination) to create a novel ligand for these very reactions.

Coupling ReactionCatalyst System ExampleLigand TypeSubstrate ExampleYield
Suzuki-Miyaura CataCXium A PalladacycleDi(1-adamantyl)-n-butylphosphineortho-Bromoaniline51-97%
Buchwald-Hartwig Pd₂(dba)₃ / XPhosDialkylbiaryl phosphineAryl TriflatesExcellent

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major branch of synthetic chemistry. Chiral derivatives of anilines are effective organocatalysts, particularly in asymmetric synthesis.

Upon protonation with a chiral acid, such as a chiral phosphoric acid (CPA) , an aniline derivative can form a chiral ion pair that effectively directs the stereochemical outcome of a reaction. This strategy has been used in the enantioselective [3+2] annulation of anilines to form chiral indoles. acs.orgnih.gov It has also been applied to the enantioselective 1,4-addition of electron-rich anilines to α,β-unsaturated aldehydes, a reaction catalyzed by a chiral imidazolidinone catalyst that proceeds via iminium ion activation. princeton.edu

The N-methyl group and the electron-donating/directing effects of the substituents on this compound make it an excellent candidate for these types of organocatalytic transformations. A derivative could be designed to act as a catalyst itself or serve as a substrate in a reaction catalyzed by another small molecule, leading to chiral products with high enantiomeric excess.

Mechanistic Studies of Catalytic Cycles Involving this compound Remain Undocumented in Publicly Available Research

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research detailing the mechanistic studies of catalytic cycles involving the compound this compound. While this aniline derivative serves as a potential synthetic intermediate, its precise role and behavior within catalytic mechanisms have not been a subject of published investigation.

The field of organic chemistry extensively details catalytic cycles for a wide array of structurally related aniline compounds. These studies are crucial for understanding reaction pathways, optimizing conditions, and designing new synthetic methodologies. Typically, such investigations for substituted anilines focus on several key areas of catalysis:

Palladium-Catalyzed Cross-Coupling Reactions: This is a cornerstone of modern synthesis for creating carbon-carbon and carbon-nitrogen bonds. The general mechanism for reactions like the Buchwald-Hartwig amination involves a well-established catalytic cycle featuring oxidative addition, ligand substitution, and reductive elimination steps at a palladium center. libretexts.orgacs.org While numerous anilines are used in these reactions, specific kinetic and mechanistic data for this compound are not available.

Photoredox Catalysis: Visible-light-mediated reactions have emerged as a powerful tool for organic synthesis. For N,N-dimethylaniline and its derivatives, photoredox cycles often involve a single electron transfer (SET) from the electron-rich aniline to an excited photocatalyst. nih.gov This generates a radical cation, which can undergo further reactions like C-H functionalization. nih.gov A proposed mechanism for the synthesis of tetrahydroquinolines from N,N-dimethylanilines, for instance, proceeds through such a pathway, but studies have not specifically included the this compound substrate. nih.gov

Organocatalytic C-H Activation: Metal-free catalytic systems also utilize aniline derivatives. Certain reactions proceed via a 1,5-hydride shift mechanism within protonated intermediates, enabling cyclization and other transformations. beilstein-journals.org

Despite the extensive research into these and other catalytic systems with various aniline substrates, there is no specific data, such as reaction kinetics, intermediate characterization, or computational modeling, for catalytic cycles directly involving this compound. Consequently, a detailed discussion of its role as a synthetic intermediate in mechanistic studies cannot be provided based on current scientific literature. Further research would be required to elucidate the specific catalytic pathways in which this compound may participate.

Environmental Chemistry and Degradation Studies of 3 Chloro N,5 Dimethylaniline

Photodegradation Pathways

Photodegradation, the breakdown of compounds by light, is a significant process in the environmental degradation of many organic pollutants. For 3-chloro-N,5-dimethylaniline, both direct and indirect photolytic mechanisms are likely to contribute to its transformation in sunlit surface waters and on terrestrial surfaces.

Direct photolysis involves the absorption of a photon by the molecule itself, leading to its excitation and subsequent chemical reaction. While specific data for this compound is unavailable, the photodegradation of N,N-dimethylaniline has been shown to proceed via photoionization and the formation of a cation radical in solution. A similar primary photochemical process can be anticipated for this compound, where the N,N-dimethylamino group acts as an electron donor. The presence of the chlorine atom on the aromatic ring may influence the electronic properties of the molecule and, consequently, its light absorption characteristics and photochemical reactivity.

The primary photodegradation pathways for a related compound, pyrene–(CH2)12–O–(CH2)2-N,N-dimethylaniline (Py-DMA), have been meticulously examined and were found to involve demethylation and formylation of the N,N-dimethylaniline moiety rsc.org.

In natural waters, indirect or photosensitized degradation often plays a more significant role than direct photolysis. This process is mediated by naturally occurring photosensitizers, such as dissolved organic matter (DOM), which absorb sunlight and produce reactive oxygen species (ROS). These ROS, in turn, react with and degrade the pollutant. For compounds like this compound, reactions with hydroxyl radicals (•OH) and singlet oxygen (¹O₂) are expected to be the primary pathways of photosensitized degradation. The high reactivity of these species with electron-rich aromatic compounds suggests that this would be an important fate process for this compound in aquatic systems.

Specific photoproducts and reaction kinetics for this compound have not been reported. However, studies on other chloroanilines and N,N-dimethylanilines provide insights into potential transformation products. The photodegradation of a model system containing N,N-dimethylaniline (DMA) identified N-monomethylaniline (MMA), N-methylformanilide (MFA), aniline (B41778) (A), and formanilide (FA) as primary products rsc.org. For other chloroanilines, photoproducts can include hydroxylated and dimeric species. The kinetics of photodegradation are highly dependent on environmental conditions such as pH, the concentration of photosensitizers, and light intensity.

Table 1: Identified Photodegradation Products of a Model System Containing N,N-dimethylaniline (Py-DMA) Data is for the N,N-dimethylaniline moiety of the Py-DMA model system and is used here as an analogue for this compound.

Photoproduct Abbreviation
N-monomethylanilineMMA
N-methylformanilideMFA
AnilineA
FormanilideFA

Source: Adapted from research on pyrene–(CH2)12–O–(CH2)2-N,N-dimethylaniline rsc.org.

Chemical Oxidation and Reduction in Environmental Matrices

Chemical oxidation and reduction are critical processes that determine the persistence and transformation of organic pollutants in soil and water. The functional groups of this compound make it susceptible to both oxidative and reductive transformations.

Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful, non-selective oxidant that reacts rapidly with most organic compounds. The reaction of •OH with aniline and its derivatives primarily involves addition to the aromatic ring to form hydroxy-adducts, which can then be transformed into aminophenols or anilinium radical cations researchgate.net. The rate constants for the reaction of hydroxyl radicals with substituted anilines are typically very high, on the order of 10⁹ to 10¹⁰ M⁻¹s⁻¹.

Ozone (O₃): Ozone is another important oxidant in both water treatment processes and the atmosphere. The reaction of ozone with anilines is also very rapid. For N,N-dimethylaniline, the reaction proceeds via an electron transfer from the nitrogen atom to ozone, leading to the formation of formaldehyde nih.gov. For other substituted anilines, ozone can attack the aromatic ring, leading to hydroxylation and ring cleavage nih.govnih.gov. The presence of the electron-donating dimethylamino group in this compound would likely make it highly reactive towards ozone. Studies on the ozonation of various anilines have shown that the reaction mechanism can involve either addition to the aromatic ring or an electron transfer reaction at the nitrogen atom, depending on the substituents present nih.gov.

Table 2: Second-Order Rate Constants for the Reaction of Ozone with Substituted Anilines This table presents data for analogous compounds to infer the reactivity of this compound.

Compound Rate Constant (k) M⁻¹s⁻¹
Aniline1.2 × 10⁵ - 2.4 × 10⁶
p-ChloroanilineData not specified, but highly reactive
N,N-DimethylanilineData not specified, but highly reactive

Source: Adapted from a study on the ozonation of anilines nih.gov.

Under anoxic or anaerobic conditions, such as those found in sediments, groundwater, and flooded soils, reductive processes become important. For halogenated aromatic compounds like this compound, reductive dehalogenation is a key transformation pathway. This process involves the removal of a halogen atom (in this case, chlorine) and its replacement with a hydrogen atom.

Microorganisms play a crucial role in mediating reductive dehalogenation. Studies have shown that various anaerobic bacteria can dechlorinate dichloroanilines to monochloroanilines and subsequently to aniline asm.orgresearchgate.net. For instance, the transformation of 3,4-dichloroaniline to 3-chloroaniline (B41212) has been observed in anaerobic pond sediment asm.org. It is therefore plausible that this compound could be reductively dechlorinated to N,5-dimethylaniline under similar anoxic conditions. This process is often slow and can have long lag periods before commencement asm.org. The complete mineralization of the resulting N,5-dimethylaniline would then depend on the capabilities of the microbial community present.

Mechanisms of Chlorinated Aniline Dechlorination

The removal of chlorine from the aromatic ring is a critical step in the degradation of chlorinated anilines. This process, known as dechlorination, can occur through several chemical mechanisms, fundamentally altering the compound's properties and subsequent biodegradability. The principal mechanisms include reductive, oxidative, and hydrolytic dechlorination. While specific studies on this compound are limited, the general principles of chloroaniline dechlorination provide a framework for understanding its transformation.

Reductive Dechlorination: This is a key transformation process under anaerobic conditions, where a chlorine atom is replaced by a hydrogen atom. This reaction, termed hydrogenolysis, is often mediated by microorganisms that use the chlorinated compound as an electron acceptor. The process typically occurs sequentially, with polychlorinated anilines being dechlorinated to lesser chlorinated congeners and eventually to aniline.

Oxidative Dechlorination: In aerobic environments, oxidative processes dominate. Dechlorination can be initiated by the enzymatic action of oxygenases, which incorporate one or two atoms of oxygen into the aromatic ring, leading to the formation of chlorocatechols. The instability of these intermediates can result in the spontaneous or enzymatically catalyzed elimination of the chlorine substituent.

Hydrolytic Dechlorination: This mechanism involves the direct replacement of a chlorine atom with a hydroxyl group from water. While less common for aromatic chlorides compared to aliphatic ones, hydrolytic dechlorination can be facilitated by specific microbial enzymes under certain environmental conditions.

Dechlorination MechanismDescriptionTypical Environmental Condition
Reductive Dechlorination Replacement of a chlorine atom with a hydrogen atom.Anaerobic
Oxidative Dechlorination Enzymatic incorporation of oxygen leads to chlorine removal.Aerobic
Hydrolytic Dechlorination Replacement of a chlorine atom with a hydroxyl group.Aerobic/Anaerobic

Biodegradation Mechanisms in Bioreactors and Model Systems

The biological breakdown of this compound is a complex process involving various enzymatic reactions and microbial communities. Studies in controlled environments like bioreactors and laboratory model systems help to elucidate the specific pathways and factors influencing its degradation.

The enzymatic degradation of this compound likely involves initial attacks on the N-methyl groups, the amino group, or the aromatic ring. Based on studies of structurally similar compounds, several enzymatic pathways can be postulated.

N-demethylation: The N,N-dimethylamino group is a probable site for initial enzymatic attack. Cytochrome P-450 monooxygenases are known to catalyze the oxidative N-demethylation of N,N-dimethylaniline, producing N-methylaniline and formaldehyde nih.gov. This reaction proceeds through the formation of an N-oxide intermediate in some cases, although direct demethylation is also a recognized pathway nih.gov. A similar N-demethylation process is a plausible initial step in the degradation of this compound.

Oxidative Deamination: Enzymes such as aniline dioxygenases can initiate the degradation of anilines by incorporating oxygen into the aromatic ring, leading to the formation of a catechol derivative and the release of the amino group as ammonia. For instance, the biodegradation of 2,4-dimethylaniline has been shown to proceed through oxidative deamination to a 3-methylcatechol intermediate nih.gov. A similar pathway for this compound would involve the formation of a chlorinated methylcatechol.

Ring Cleavage: Following the initial modifications, the aromatic ring becomes susceptible to cleavage by dioxygenase enzymes. This is a common strategy in the aerobic degradation of aromatic compounds. The resulting aliphatic intermediates are then further metabolized through central metabolic pathways.

The presence or absence of oxygen profoundly influences the degradation pathways of this compound.

Aerobic Degradation: In the presence of oxygen, microorganisms can utilize oxygenases to break down the compound. The degradation pathway would likely commence with the oxidation of the N-methyl groups or the aromatic ring, as described in the enzymatic transformation section. This leads to the formation of more polar intermediates, which are then channeled into ring cleavage pathways, ultimately leading to mineralization (the complete conversion to carbon dioxide, water, and inorganic ions). Aerobic biodegradation is generally a more rapid and complete process for many organic pollutants omicsonline.orggoecopure.com.

Anaerobic Degradation: Under anaerobic conditions, the primary degradation route is expected to be reductive dechlorination. In this process, the chlorine atom on the aromatic ring is removed and replaced with a hydrogen atom. This initial step is crucial as it detoxifies the molecule and can make the resulting N,5-dimethylaniline more amenable to subsequent anaerobic or aerobic degradation. Anaerobic digestion is a series of processes where microorganisms break down biodegradable material in the absence of oxygen omicsonline.orggoecopure.com.

The complete degradation of complex synthetic compounds like this compound often requires the synergistic action of a microbial consortium rather than a single microbial species nih.govfrontiersin.org. Different members of the consortium can carry out different steps of the degradation pathway. For example, one group of microorganisms might be responsible for the initial N-demethylation and dechlorination, producing intermediates that are then utilized by other members of the community for ring cleavage and further metabolism nih.gov. This division of labor within a consortium can lead to a more efficient and complete degradation of the parent compound and its metabolites, preventing the accumulation of potentially toxic intermediates nih.govfrontiersin.orgbesjournal.comresearchgate.net. The adaptability and metabolic versatility of a consortium often result in higher degradation rates and greater resilience to environmental fluctuations compared to pure cultures frontiersin.org.

Sorption and Desorption Phenomena in Environmental Media

The transport and bioavailability of this compound in the environment are heavily influenced by its sorption and desorption behavior in soil and sediment. These processes are controlled by the physicochemical properties of the compound and the characteristics of the environmental media.

The sorption of this compound in soil is primarily governed by its interactions with soil organic matter (SOM) and clay minerals mdpi.comresearchgate.netnih.gov.

Interaction with Soil Organic Matter: As an organic compound, this compound is expected to partition into the soil's organic matter. This hydrophobic partitioning is a key mechanism for the sorption of many organic pollutants. The extent of this partitioning is often quantified by the organic carbon-normalized sorption coefficient (Koc). For substituted anilines, the Koc value is influenced by the nature and position of the substituents on the aromatic ring researchgate.netresearchgate.net.

The following table presents soil sorption coefficients for various substituted anilines, illustrating the influence of different functional groups on their sorption behavior.

CompoundLog Koc
Aniline1.95
3-Chloroaniline2.54
4-Chloroaniline2.69
3,4-Dichloroaniline3.23
N-Methylaniline2.30
N,N-Dimethylaniline2.51

Note: The Koc values are indicative and can vary depending on soil properties and experimental conditions. Data are compiled from various quantitative structure-activity relationship (QSAR) models and experimental studies.

Influence of pH and Ionic Strength on Sorption Behavior

The sorption of ionizable organic compounds like this compound is significantly influenced by the solution pH. researchgate.net As a substituted aniline, this compound can exist in both a neutral (uncharged) form and a protonated (cationic) form, depending on the pH of the surrounding environment relative to its acid dissociation constant (pKa). The speciation of the molecule dictates the dominant sorption mechanisms.

At a pH below the pKa of the anilinium ion, the protonated, cationic form of this compound will be the predominant species. In this state, the primary sorption mechanism is expected to be cation exchange with negatively charged sites on soil minerals (e.g., clays) and organic matter. epa.govnih.gov Soils and sediments typically possess a net negative charge, providing ample sites for electrostatic interaction with organic cations.

Conversely, at a pH above the pKa, the neutral form of this compound will be more prevalent. The sorption of the neutral species is primarily governed by hydrophobic partitioning into soil organic matter. acs.org The octanol-water partition coefficient (Kow) is a key parameter in predicting the extent of this hydrophobic sorption.

The ionic strength of the soil solution also plays a role in the sorption of the cationic form of this compound. An increase in the concentration of competing cations (e.g., Ca²⁺, Mg²⁺, Na⁺) in the soil solution can lead to a decrease in the sorption of the protonated amine due to competition for cation exchange sites. epa.gov This effect is generally more pronounced at lower pH values where the cationic form of the aniline is dominant.

The following interactive table illustrates the hypothetical effect of pH on the dominant species and primary sorption mechanism of this compound, assuming a hypothetical pKa value.

pH of Soil EnvironmentDominant Species of this compoundPrimary Sorption MechanismExpected Sorption Affinity
< pKaCationic (protonated)Cation ExchangeHigh, especially in soils with high clay content
> pKaNeutralHydrophobic PartitioningModerate to High, depending on soil organic matter content

It is important to note that both sorption mechanisms can occur simultaneously, with their relative importance shifting with changes in pH.

Modeling of Environmental Partitioning

Predicting the environmental distribution of this compound among various environmental compartments such as air, water, soil, and biota is essential for assessing its potential exposure and risk. Environmental partitioning models, such as fugacity-based models, are commonly used for this purpose. These models rely on the physicochemical properties of the compound to estimate its distribution at equilibrium.

Key physicochemical parameters required for modeling the environmental partitioning of this compound include:

Molecular Weight: Influences diffusion and transport rates.

Vapor Pressure: Determines the tendency of the compound to partition into the atmosphere.

Water Solubility: Affects the concentration of the compound in the aqueous phase.

Octanol-Water Partition Coefficient (Kow): Indicates the tendency of the compound to partition into organic matter and lipids.

Henry's Law Constant: Describes the partitioning between air and water.

Soil Organic Carbon-Water Partitioning Coefficient (Koc): Relates the distribution of the compound between soil organic carbon and water. researchgate.net

While a specific, validated environmental partitioning model for this compound is not documented in the available literature, its likely environmental fate can be qualitatively assessed based on the properties of similar compounds. For instance, the presence of the chloro- and dimethyl- substituents will influence its polarity and hydrophobicity compared to aniline.

A common approach to modeling the sorption of aromatic amines in soil-water systems involves the use of two-site or distributed parameter models. nih.govacs.org These models can account for the dual sorption mechanisms of partitioning to organic carbon and ion exchange of the protonated form. nih.govacs.org

The following interactive data table presents the essential input parameters for a generic environmental partitioning model and hypothetical values for this compound based on related compounds.

ParameterDescriptionHypothetical Value/RangeImportance in Modeling
Molecular Weight ( g/mol )Mass of one mole of the substance.~170Affects transport and diffusion rates.
Vapor Pressure (Pa)The pressure exerted by the vapor in equilibrium with its solid or liquid phase.Low to ModerateDetermines partitioning into the atmosphere.
Water Solubility (mg/L)The maximum amount of a substance that will dissolve in a given amount of water.Low to ModerateInfluences concentration in aquatic systems.
Log KowThe logarithm of the octanol-water partition coefficient.2.5 - 3.5Predicts bioaccumulation and sorption to organic matter.
pKaThe acid dissociation constant.3.0 - 5.0Determines the speciation in different pH environments.
Koc (L/kg)The soil organic carbon-water partitioning coefficient.100 - 1000Predicts sorption to soil and sediment.

The application of such models would suggest that this compound is likely to be found predominantly in soil and sediment, particularly in environments with acidic to neutral pH and a significant organic matter content. Its potential for long-range atmospheric transport is expected to be limited due to a relatively low vapor pressure.

Advanced Analytical Methodologies for Detection and Quantification of 3 Chloro N,5 Dimethylaniline

Chromatographic Techniques

Chromatography is the cornerstone of analytical chemistry for separating components of a mixture. For a compound like 3-chloro-N,5-dimethylaniline, both gas and liquid chromatography offer powerful solutions for its isolation and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and semi-volatile compounds such as this compound. It provides high-resolution separation and definitive identification based on the mass-to-charge ratio of the compound and its fragments. This method is highly suitable for assessing the purity of standards and quantifying the analyte in clean sample matrices.

In a typical GC-MS analysis, the sample is injected into the instrument, where it is vaporized. An inert carrier gas sweeps the vaporized sample onto a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the column's stationary phase. As the separated components exit the column, they enter the mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio to generate a unique mass spectrum.

Research Findings: Studies on similar compounds, such as various methylated and chlorinated aniline (B41778) derivatives, have demonstrated the effectiveness of GC-MS. researchgate.netd-nb.info These methods can achieve low limits of detection (LOD), often in the range of 0.01–0.05 µg/L, and show excellent linearity over a wide concentration range. tandfonline.com For purity analysis, the area percentage of the main peak in the chromatogram is used to determine its proportion relative to any impurities. For quantification, a calibration curve is constructed using standards of known concentration.

Below is a table of proposed GC-MS parameters applicable for the analysis of this compound.

ParameterSuggested Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Splitless (for trace analysis) or Split (for purity)
Oven Program Initial 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Ion Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for identification) or Selected Ion Monitoring (SIM, for quantification)

This interactive data table is based on typical GC-MS conditions for aniline derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For analyzing this compound in complex matrices like environmental water or biological fluids, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred method. Its major advantage is the minimal sample preparation required, often allowing for direct injection of liquid samples. researchgate.netd-nb.info This technique combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry.

The LC-MS/MS system separates compounds in the liquid phase, making it suitable for analytes that are not sufficiently volatile for GC. After separation on the LC column, the analyte enters the mass spectrometer, typically using an electrospray ionization (ESI) source. In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and reduces matrix interference.

Research Findings: Methodologies developed for other dichloroanilines have successfully used LC-MS/MS for simultaneous determination in challenging samples. nih.govmdpi.com These methods report high sensitivity, with limits of detection in the low µg/kg range. nih.govmdpi.com The precision of LC-MS/MS for aniline derivatives has been shown to be comparable to GC-MS methods. researchgate.netd-nb.info

A proposed set of LC-MS/MS parameters for this compound is detailed below.

ParameterSuggested Value
LC Column C18, 100 mm x 2.1 mm, 2.6 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile (B52724) with 0.1% Formic Acid
Gradient 5% B to 95% B over 8 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Ionization Source Electrospray Ionization (ESI), Positive Mode
MRM Transition Hypothetical: Precursor Ion [M+H]⁺ → Product Ion(s)
Ion Spray Voltage 4500 V
Desolvation Temp. 450 °C

This interactive data table outlines a potential LC-MS/MS method based on analyses of similar compounds.

High-Performance Liquid Chromatography (HPLC) with UV/Diode Array Detection

High-Performance Liquid Chromatography with Ultraviolet (UV) or Diode Array Detection (DAD) is a robust and widely available technique for the quantification of aromatic compounds. This compound contains a substituted benzene (B151609) ring, which acts as a chromophore, absorbing light in the UV region. DAD provides the additional benefit of acquiring a full UV spectrum for the analyte, which can aid in peak identification and purity assessment.

This method is particularly useful for routine analysis and quality control where the sample matrix is relatively simple and high sensitivity is not the primary requirement. The chromatographic principles are similar to LC-MS, but the detector measures the absorbance of UV light by the analyte as it elutes from the column.

Research Findings: HPLC with UV detection is a standard method for the analysis of various aniline derivatives. sielc.com The separation is typically achieved using reverse-phase chromatography. The choice of mobile phase, often a mixture of acetonitrile or methanol (B129727) and water, is optimized to achieve good resolution between the analyte and any impurities.

The following table presents typical HPLC-UV/DAD parameters that could be adapted for this compound.

ParameterSuggested Value
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Mode Isocratic (e.g., 60:40 A:B) or Gradient
Flow Rate 1.0 mL/min
Detection UV/Diode Array Detector
Wavelength (λ) Monitor at λmax (estimated 240-260 nm), acquire spectrum from 200-400 nm
Column Temperature 30 °C

This interactive data table provides a standard starting point for developing an HPLC-UV method.

Chiral Chromatography for Enantiomeric Separation (if applicable for derivatives)

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. As such, chiral chromatography is not applicable for its direct separation.

However, this technique becomes relevant if the compound is used as a precursor in the synthesis of chiral derivatives. If a chemical reaction introduces a stereocenter into the molecule, the resulting product may be a racemic mixture of enantiomers. Chiral chromatography is essential for separating and quantifying these individual enantiomers. This is often accomplished using columns with a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are commonly used for this purpose. jiangnan.edu.cn

Research Findings: While no studies on chiral derivatives of this compound were found, research on related structures highlights the importance of this technique. For instance, a chiral stationary phase known as amylose tris(3-chloro-5-methylphenylcarbamate) has been developed and used to separate the enantiomers of various other chiral compounds, demonstrating the utility of this chemical moiety in creating enantioselective environments. nih.gov

Electrochemical Methods

Electrochemical techniques offer an alternative approach for the analysis of redox-active compounds like anilines. These methods are based on measuring the current response resulting from the oxidation or reduction of the analyte at an electrode surface.

Voltammetric Techniques for Redox Potential Determination

Voltammetric methods, such as cyclic voltammetry (CV), are powerful tools for investigating the redox behavior of electroactive species and determining their standard redox potentials. The aniline functional group is readily oxidized, and this electrochemical property can be exploited for analytical purposes.

In a typical CV experiment, the potential applied to a working electrode (e.g., glassy carbon) is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the oxidation potential of the analyte. The specific potential at which this compound oxidizes is influenced by the electronic effects of the substituents on the aromatic ring. The electron-donating methyl groups and the electron-withdrawing chloro group will collectively determine the ease of oxidation compared to unsubstituted aniline.

Research Findings: Studies on the electrochemical oxidation of N,N-dimethylaniline and various chloroanilines have been reported. acs.orgpjsir.org These studies typically employ a three-electrode system with a glassy carbon or platinum working electrode. The oxidation of the aniline moiety is generally an irreversible process. The peak potential obtained from voltammetric analysis is a key parameter that characterizes the compound's electrochemical properties. While specific data for this compound is unavailable, it is expected to undergo oxidation at a potential that can be precisely determined using these techniques.

Amperometric Detection in Flow Systems

Amperometric detection coupled with flow systems, such as Flow Injection Analysis (FIA) or High-Performance Liquid Chromatography (HPLC), offers a sensitive and selective method for the quantification of electroactive compounds like this compound. This technique measures the current generated by the oxidation or reduction of the analyte at an electrode held at a constant potential.

The core of this method is the electrochemical activity of the aniline moiety. The aromatic amine group in this compound can be electrochemically oxidized. In a flow system, the sample is injected into a carrier stream that transports it to an electrochemical cell containing a working electrode (e.g., glassy carbon or carbon paste), a reference electrode (e.g., Ag/AgCl), and an auxiliary electrode. When the analyte passes over the working electrode, a potential is applied that is sufficient to cause its oxidation, resulting in a measurable current. This current is directly proportional to the concentration of the analyte in the sample.

For related compounds like p-chloroaniline, voltammetric methods have been successfully developed using modified carbon paste electrodes. longdom.orglongdom.org These studies demonstrate that chloroanilines undergo oxidation, producing a distinct analytical signal. longdom.org The sensitivity of amperometric detection in flow systems makes it particularly suitable for trace analysis, with detection limits for similar chloroaniline compounds reported in the low nanogram per milliliter (ng/mL) range. nih.gov The design of the flow cell is critical to ensure high signal-to-noise ratios, low dead volume, and efficient mass transfer of the analyte to the electrode surface. zensorrd.com

Key Parameters for Amperometric Detection in a Flow System:

Applied Potential: The potential must be optimized to be high enough to oxidize the target analyte efficiently without causing excessive background current from the oxidation of the solvent or other matrix components.

Mobile Phase/Carrier Stream: The pH, ionic strength, and composition of the carrier stream can significantly influence the electrochemical response and must be optimized.

Electrode Material: The choice of working electrode material affects sensitivity and stability. Glassy carbon is common, but modified electrodes can offer enhanced selectivity and resistance to fouling. longdom.org

Flow Rate: The rate at which the sample passes through the detector influences peak shape and sensitivity.

Spectroscopic Quantification Methods

Spectroscopic methods are widely used for the quantification of aromatic compounds. Techniques based on the absorption or emission of electromagnetic radiation, such as UV-Vis and fluorescence spectroscopy, are particularly valuable.

Quantitative analysis using Ultraviolet-Visible (UV-Vis) spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. Aromatic compounds like this compound possess a chromophore (the substituted benzene ring) that absorbs light in the UV region.

The UV-Vis spectrum of aniline shows characteristic absorption bands that are influenced by substituents on the aromatic ring. The primary absorption bands in aniline are typically observed around 230 nm and 280 nm. The presence of chloro and methyl groups on the ring, as in this compound, will cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε). For instance, the UV spectrum of N,N-dimethylaniline in cyclohexane (B81311) shows a λmax at 251 nm (ε = 14,900 M⁻¹cm⁻¹) photochemcad.com. The addition of a chloro-substituent, as seen in p-chloroaniline, results in a λmax around 240 nm. Based on these related structures, the λmax for this compound is expected to be in the 240-260 nm range.

For quantification, a calibration curve is constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax. The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve.

Interactive Data Table: UV-Vis Absorption Data for Aniline and Related Compounds

Compoundλmax (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)Solvent
Aniline230, 2808600, 1430Ethanol (B145695)
N,N-Dimethylaniline25114900Cyclohexane
p-Chloroaniline240, 29811480, 1585Ethanol
3,5-Dimethylaniline (B87155)239, 2897080, 1738Isooctane

Note: Data is compiled from various sources for structurally similar compounds to estimate the potential spectral characteristics of this compound.

Fluorescence spectroscopy is an exceptionally sensitive technique that can be used for trace analysis. It involves exciting a molecule with light of a specific wavelength and detecting the light emitted at a longer wavelength. While many aromatic amines are naturally fluorescent, their fluorescence quantum yields can vary significantly depending on their structure and environment. The presence of a heavy atom like chlorine can sometimes lead to fluorescence quenching, potentially reducing the native fluorescence of this compound.

For aromatic amines that exhibit weak or no native fluorescence, a common strategy is to use fluorescent derivatization. nih.gov This involves reacting the analyte with a highly fluorescent reagent (a fluorogenic label) to produce a product with a strong fluorescence signal. Reagents such as 2-(9-carbazole)-ethyl-chloroformate (CEOC) have been developed for the pre-column derivatization of aromatic amines before analysis by HPLC with fluorescence detection. researchgate.net This approach dramatically improves detection limits, often reaching femtomole levels. researchgate.net

The analytical procedure for trace analysis by fluorescence would involve:

Derivatization: Reaction of the sample containing this compound with a suitable fluorogenic reagent under optimized conditions (pH, temperature, reaction time).

Separation: Separation of the fluorescent derivative from excess reagent and other matrix components, typically using HPLC.

Detection: Measurement of the fluorescence intensity at the optimal excitation and emission wavelengths.

Quantification: Creation of a calibration curve using standards that have undergone the same derivatization and analysis process.

Sample Preparation and Extraction Techniques for Environmental Matrices

The analysis of this compound in environmental matrices like water or soil requires effective sample preparation to remove interfering substances and pre-concentrate the analyte to detectable levels. Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are two of the most common and effective techniques for this purpose.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions analytes between a solid sorbent and a liquid sample. mdpi.com It is preferred over LLE in many cases because it uses significantly less solvent, offers higher enrichment factors, and is more amenable to automation. nih.gov

The selection of the appropriate SPE sorbent is critical and depends on the polarity of the analyte and the nature of the sample matrix. For a moderately polar compound like this compound, reversed-phase sorbents such as C18 (octadecylsilane) or polymeric sorbents (e.g., Oasis HLB) are commonly employed for extraction from aqueous samples.

A typical SPE procedure for extracting chloroanilines from a water sample involves the following steps:

Sorbent Conditioning: The SPE cartridge is washed with an organic solvent (e.g., methanol) followed by reagent water to activate the sorbent.

Sample Loading: The pH of the water sample is adjusted. Since anilines are basic, adjusting the pH to a value above their pKa (typically > 7) ensures they are in their neutral, less water-soluble form, which enhances retention on non-polar sorbents. The sample is then passed through the cartridge.

Washing: The cartridge is washed with a weak solvent (e.g., water or a water/methanol mixture) to remove co-adsorbed interfering compounds.

Elution: The target analyte, this compound, is eluted from the sorbent using a small volume of a strong organic solvent, such as methanol, acetonitrile, or dichloromethane (B109758).

Analysis: The resulting eluate is often evaporated and reconstituted in a suitable solvent for analysis by GC or HPLC.

Interactive Data Table: SPE Conditions for Aniline Derivatives in Water Samples

Analyte ClassSorbent MaterialSample pHElution SolventTypical Recovery (%)
ChloroanilinesPolymeric (Oasis HLB)Neutral or slightly basicMethanol/Dichloromethane85-105
Aromatic AminesC18> 8Acetonitrile80-110
ChloroacetanilidesC18Not specifiedEthyl Acetate79-102

Note: This table summarizes typical conditions reported in the literature for compounds structurally related to this compound.

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org For the extraction of this compound from environmental water samples, a water-immiscible organic solvent with a high affinity for the analyte is chosen.

The efficiency of LLE for aniline derivatives is highly dependent on the pH of the aqueous sample. To extract the basic aniline compound into an organic solvent, the pH of the aqueous phase is adjusted to be alkaline (typically pH 10-11) using a base like sodium hydroxide. researchgate.net This converts the anilinium ion (R-NH3+) into its neutral free base form (R-NH2), which is significantly more soluble in organic solvents.

Commonly used organic solvents for the extraction of anilines from water include dichloromethane, diethyl ether, and toluene. researchgate.netacs.org The general LLE procedure involves:

Adjusting the pH of the aqueous sample to >10.

Adding the organic extraction solvent to the sample in a separatory funnel.

Shaking the funnel vigorously to ensure intimate contact between the two phases, allowing the analyte to partition into the organic layer.

Allowing the layers to separate and then draining the organic layer.

Repeating the extraction process with fresh portions of the organic solvent to improve recovery. acs.org

Combining the organic extracts, drying them (e.g., with anhydrous sodium sulfate), and concentrating the volume before analysis.

A more advanced and miniaturized version of LLE is Dispersive Liquid-Liquid Microextraction (DLLME), which uses a small amount of extraction solvent and a disperser solvent to form a cloudy solution of fine droplets, maximizing the surface area for rapid extraction. researchgate.net

Interactive Data Table: LLE Conditions for Aniline Derivatives from Environmental Samples

Analyte ClassSample MatrixExtraction SolventSample pHTypical Recovery (%)
Substituted AnilinesSewage WaterDichloromethane1182-103
ChloroanilinesSoilHexane/AcetoneNot applicable36-109
ChloroanilinesWater1-Octanol (in LPME)1183-108

Note: This table summarizes typical conditions reported in the literature for compounds structurally related to this compound.

Microextraction Techniques

Extensive searches of scientific literature and analytical chemistry databases did not yield specific studies detailing the application of microextraction techniques for the detection and quantification of this compound. The existing research on microextraction methods for related compounds, such as various chloroaniline and dimethylaniline isomers, does not explicitly include or provide data for this compound.

Microextraction techniques, such as hollow-fiber liquid-phase microextraction (HF-LPME) and dispersive liquid-liquid microextraction (DLLME), have been successfully applied to a range of aromatic amines and their chlorinated derivatives. These methods are favored for their high enrichment factors, low solvent consumption, and simplicity. For instance, a hollow fiber-based liquid-phase microextraction method has been developed for the enrichment of trace chloroanilines in water samples, including several monochlorinated aniline and methylaniline isomers nih.gov. However, this compound was not among the analytes studied.

Similarly, dispersive liquid-liquid microextraction has been shown to be an effective preconcentration technique for various aromatic amines from different matrices. This technique is noted for its rapidity and efficiency.

While it is plausible that these microextraction methodologies could be adapted for the analysis of this compound, the absence of specific research means that optimized conditions, performance data, and detailed research findings are not available. Factors such as the choice of extraction solvent, sample pH, extraction time, and salt concentration would need to be empirically determined for this specific compound. Without such studies, no data tables on parameters like limits of detection (LOD), limits of quantification (LOQ), or recovery percentages can be provided for this compound.

Therefore, this section cannot present detailed research findings or data tables on microextraction techniques for this compound due to a lack of available scientific literature on this specific compound.

Future Research Directions and Emerging Opportunities for 3 Chloro N,5 Dimethylaniline

Exploration of Novel Synthetic Routes with Enhanced Sustainability

Traditional methods for synthesizing substituted anilines often involve harsh reaction conditions, hazardous reagents, and the use of precious metal catalysts, leading to significant environmental footprints. specchemonline.com A primary area of future research for 3-chloro-N,5-dimethylaniline is the development of green and sustainable synthetic methodologies. These approaches aim to improve efficiency, reduce waste, and utilize more environmentally benign processes.

Future research should focus on several key areas:

Electrocatalytic Methods: Building on recent breakthroughs in the synthesis of anilines, electrocatalysis offers a promising alternative. specchemonline.com This technique uses renewable electricity to drive the reduction of corresponding nitroarenes, often at room temperature and pressure, which could significantly lower the energy intensity of the synthesis. specchemonline.com

Organocatalysis: The use of small organic molecules as catalysts can circumvent the need for toxic or expensive heavy metals. Research into organocatalytic routes, such as the selective oxidation of precursor molecules, could provide an environmentally friendly pathway to this compound and related compounds. rsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability. Adapting and optimizing a synthesis for this compound in a flow system could make its production more efficient and economical.

Alternative Starting Materials: Investigating novel precursors, such as those derived from isatoic anhydride (B1165640) or benzyl (B1604629) azides, could open up new, more sustainable synthetic pathways. chemrxiv.orgresearchgate.net

Table 1: Potential Sustainable Synthetic Routes for this compound

Synthetic ApproachPotential PrecursorKey AdvantagesResearch Focus
Electrocatalytic Reduction1-Chloro-3,5-dimethyl-2-nitrobenzeneUses renewable energy, mild conditions, avoids chemical reductants. specchemonline.comDevelopment of efficient electrodes and redox mediators. specchemonline.com
Gold-Catalyzed Hydrogenation1-Chloro-3,5-dimethyl-2-nitrobenzeneHigh chemoselectivity for the nitro group over other functional groups. nih.govDesign of robust and recyclable supported gold nanoparticle catalysts. nih.gov
OrganocatalysisSubstituted Benzyl AzidesMetal-free, avoids hazardous reagents. chemrxiv.orgDiscovery of novel organocatalysts with high turnover and selectivity.
Flow Chemistry SynthesisVariousEnhanced safety, scalability, and process control.Reactor design and optimization of reaction conditions (temperature, pressure, flow rate).

Development of Advanced Catalytic Applications

Emerging opportunities include:

Ligand Synthesis: The aniline (B41778) scaffold is central to many classes of ligands used in cross-coupling reactions, hydrogenation, and polymerization. The specific substitution pattern of this compound could be exploited to synthesize novel ligands with tailored steric and electronic properties, potentially leading to catalysts with enhanced activity, selectivity, or stability.

Organocatalyst Development: The basic nitrogen center could be utilized in the design of new metal-free organocatalysts for various organic transformations, contributing to the field of sustainable chemistry.

Investigation of Quantum Chemical Phenomena and their Experimental Validation

Computational chemistry provides powerful tools to predict and understand the behavior of molecules at the electronic level. For this compound, quantum chemical studies can offer profound insights into its structure, reactivity, and spectroscopic properties, guiding experimental efforts.

Key research avenues include:

DFT and Ab Initio Studies: Density Functional Theory (DFT) and other high-level computational methods can be used to determine the molecule's optimized geometry, vibrational frequencies, and electronic structure. researchgate.netresearchgate.net This data can be correlated with experimental results from techniques like X-ray crystallography, IR, and Raman spectroscopy.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can help predict the molecule's reactivity and its potential as an electron donor or acceptor in chemical reactions and electronic materials. researchgate.net

Molecular Electrostatic Potential (MEP): MEP mapping can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and shedding light on intermolecular interactions such as hydrogen bonding. researchgate.net

Time-Dependent DFT (TD-DFT): This method can be used to predict the UV-visible absorption spectra of the molecule, which can then be validated against experimental measurements in various solvents to understand its photophysical properties. researchgate.net

Table 2: Proposed Quantum Chemical Investigations for this compound

Computational MethodProperty to InvestigatePotential Experimental Validation
Density Functional Theory (DFT)Optimized molecular geometry, bond lengths/angles, vibrational frequencies. researchgate.netX-ray crystallography, FT-IR/Raman spectroscopy.
Frontier Molecular Orbital (FMO) TheoryHOMO-LUMO energy gap, electron distribution. researchgate.netCyclic Voltammetry, UV-Vis Spectroscopy.
Molecular Electrostatic Potential (MEP)Reactive sites for electrophilic/nucleophilic attack. researchgate.netKinetic studies of substitution reactions.
Time-Dependent DFT (TD-DFT)Electronic transitions and absorption spectra. researchgate.netUV-Vis and Fluorescence Spectroscopy.

Integration into Next-Generation Functional Materials

Aniline and its derivatives are fundamental building blocks for a wide array of functional materials, most notably conductive polymers like polyaniline (PANI). nih.gov The unique substitution of this compound makes it an attractive monomer for creating novel polymers and other advanced materials.

Future research could focus on:

Novel Conductive Polymers: The polymerization of this compound could lead to a new PANI derivative. The presence of the chloro and methyl groups would likely modify the polymer's solubility, processability, conductivity, and sensor capabilities compared to unsubstituted PANI. nih.govrsc.org Such materials could find applications in antistatic coatings, corrosion inhibitors, and chemical sensors. nih.gov

Materials with Non-Linear Optical (NLO) Properties: Aniline derivatives are known to be components of materials with significant NLO properties, which are crucial for modern technologies like telecommunications and optical computing. researchgate.net The specific electronic asymmetry of this compound could be harnessed to design and synthesize new NLO-active materials.

Macrocyclic Arenes: Aniline derivatives can be used to construct complex macrocyclic structures. mdpi.com These molecules can act as hosts in supramolecular chemistry or as building blocks for porous organic frameworks with applications in gas storage and separation.

Mechanistic Elucidation of Environmental Transformation Pathways at a Molecular Level

Chlorinated anilines are recognized as environmental pollutants due to their toxicity and persistence. nih.govnih.gov Understanding the environmental fate of this compound is crucial before any large-scale application could be considered. Research in this area should move beyond simple degradation studies to a detailed molecular-level understanding of its transformation pathways.

Key investigation areas are:

Biodegradation Pathways: While general pathways for chlorinated aniline degradation by microorganisms are known, the specific enzymes and mechanisms involved can vary greatly. nih.govresearchgate.netmdpi.com Research should aim to identify specific microbial strains capable of degrading this compound and elucidate the complete metabolic pathway, including the identification of all intermediates. This could involve hydroxylation, dechlorination, and ring-cleavage steps. mdpi.com

Abiotic Degradation: Investigating abiotic degradation processes such as photolysis and hydrolysis is essential to fully map the environmental persistence of the compound.

Computational Modeling: Molecular modeling can be used to simulate the interaction of this compound with key metabolic enzymes (e.g., oxygenases, dehalogenases) to predict likely degradation pathways and understand the molecular basis of its recalcitrance or biodegradability.

Application of Machine Learning and AI in Predicting Reactivity and Synthesis Outcomes

The intersection of artificial intelligence (AI) and chemistry is creating new paradigms in chemical discovery and synthesis. chemcopilot.com For a molecule like this compound, AI and machine learning (ML) can accelerate research and development significantly.

Emerging opportunities include:

Reaction Prediction: AI models, particularly those based on graph neural networks or transformers, can be trained on large chemical reaction databases to predict the most likely products of a given set of reactants and conditions. chemcopilot.com This could be used to explore the reactivity of this compound in silico before committing to lab experiments.

Synthesis Planning: Retrosynthesis AI tools can propose novel and efficient synthetic routes to this compound, potentially uncovering pathways that are more sustainable or cost-effective than those designed by human chemists.

Yield Optimization: ML algorithms can analyze experimental data from a series of reactions to build models that predict reaction yields. chemai.iosciencedaily.com These models can then be used to identify the optimal conditions (e.g., temperature, catalyst loading, solvent) to maximize the yield of a desired product, reducing waste and development time. chemai.io

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of this compound can best be realized through collaborative, interdisciplinary research that bridges the gap between fundamental organic chemistry and applied materials science.

Future interdisciplinary projects could include:

Chemiresistive Sensors: A collaboration between synthetic organic chemists and materials scientists could focus on synthesizing polymers from this compound and fabricating them into thin-film devices. rsc.org The electronic properties of these films could then be tested for their sensitivity and selectivity towards various analytes, leading to the development of new chemical sensors. nih.gov

Bio-based Aniline Derivatives: As the chemical industry moves towards greater sustainability, research into producing aniline and its derivatives from bio-based feedstocks is growing. An interdisciplinary effort involving chemists, biochemists, and chemical engineers could explore biosynthetic pathways to precursors of this compound.

Pharmaceutical Scaffolding: The structure of this compound could serve as a starting point for medicinal chemists to synthesize libraries of new compounds for drug discovery. ossila.com This would involve close collaboration with pharmacologists and biochemists to test the biological activity of these new molecules.

Conclusion

Broader Implications of Studies on this Chemical Compound

Given the lack of direct studies, the broader implications must be inferred from research on the class of substituted anilines. This class of compounds is of significant interest in several fields:

Medicinal Chemistry: Substituted anilines are core structures in many pharmaceutical agents. Understanding how different substitution patterns affect biological activity is a key area of research.

Materials Science: Aniline (B41778) derivatives are precursors to conductive polymers and other advanced materials. The specific substituents can tune the electronic and physical properties of these materials.

Environmental Science: Chloroanilines are a class of environmental contaminants, and research into their degradation pathways and toxicity is crucial for environmental remediation efforts. Studies on the microbial degradation of various chloroaniline isomers help in developing bioremediation strategies.

The study of a specific isomer like 3-chloro-N,5-dimethylaniline, were it available, would contribute to a more granular understanding of structure-activity relationships within this important class of chemicals.

Concluding Remarks on the Significance of this compound in Chemical Research

The significance of this compound in chemical research is currently potential rather than established. Its absence from major chemical catalogs and the scientific literature suggests it is not a common intermediate or a target molecule of widespread interest to date. However, every unique chemical structure represents a unique set of properties. Future research could identify novel applications for this specific isomer in areas where fine-tuning of electronic and steric properties is required. The systematic investigation of less-common isomers is essential for expanding the toolkit of synthetic chemists and for discovering new materials and biologically active compounds. Until such research is undertaken and published, this compound remains a molecule of theoretical interest within the vast family of substituted anilines.

Q & A

Q. How does this compound interact with biological targets in pharmacological studies?

  • Methodological Answer : Perform docking studies (AutoDock Vina) against receptor models (e.g., serotonin receptors) to identify binding motifs. Validate with in vitro assays (e.g., radioligand binding) and SAR analysis of derivatives. Monitor metabolic stability via liver microsome assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.